(D-Tyr5,D-Trp6)-LHRH
Description
Properties
Molecular Formula |
C64H82N18O13 |
|---|---|
Molecular Weight |
1311.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1 |
InChI Key |
VXKHXGOKWPXYNA-JTBJUJJOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Origin of Product |
United States |
Foundational & Exploratory
The Agonist's Paradox: An In-depth Technical Guide to the Mechanism of Action of (D-Tyr5,D-Trp6)-LHRH on Pituitary Gonadotrophs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of the potent luteinizing hormone-releasing hormone (LHRH) agonist, (D-Tyr5,D-Trp6)-LHRH, on pituitary gonadotrophs. This synthetic decapeptide analog, characterized by strategic amino acid substitutions, exhibits a paradoxical effect: an initial potent stimulation followed by a profound and sustained suppression of gonadotropin secretion. This dual action has rendered it and similar analogs invaluable tools in reproductive medicine and oncology.
High-Affinity Receptor Binding and Initial Stimulation
Table 1: Receptor Binding Affinity of a High-Affinity GnRH Analog
| Ligand | Receptor | Kd (nM) | Cell Type |
| 125I-[His5,D-Tyr6]GnRH | Human GnRH Receptor | 0.19 | COS Cells |
Note: This data is for a structurally similar radiolabeled GnRH agonist and is used to infer the high-affinity binding of this compound.[1]
Upon binding, this compound induces a conformational change in the GnRH receptor, a G-protein coupled receptor (GPCR), leading to the activation of the Gq/11 protein. This initiates a cascade of intracellular signaling events.
Intracellular Signaling Pathways: The Stimulatory Phase
The activation of the Gq/11 protein by the agonist-receptor complex triggers the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. This leads to a rapid and transient increase in intracellular Ca2+ concentration, a key trigger for the exocytosis of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from their storage granules.[2][3][4]
-
DAG and Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC phosphorylates a variety of intracellular proteins, playing a crucial role in the sustained secretion of gonadotropins and in the regulation of gonadotropin gene expression.[5]
The initial, potent release of LH and FSH is a direct consequence of this signaling cascade. The dose-dependent nature of this stimulation by potent LHRH agonists is well-documented.
Table 2: Dose-Dependent LH Secretion in Response to (D-Trp6)-LHRH in a Perfusion System of Isolated Rat Pituitary Cells
| (D-Trp6)-LHRH Concentration (nM) | LH Secretion (relative to basal) |
| 0.001 | Stimulatory |
| 0.01 | Stimulatory |
| 0.1 | Stimulatory |
| 1 | Stimulatory |
Note: This data for the closely related analog (D-Trp6)-LHRH demonstrates the stimulatory effect of potent agonists on LH secretion. The study noted that the stimulation was not strictly dose-dependent across this concentration range, suggesting receptor saturation at these levels.
Caption: Initial signaling cascade of this compound in pituitary gonadotrophs.
Desensitization and Downregulation: The Inhibitory Phase
Continuous or prolonged exposure to this compound leads to a paradoxical suppression of gonadotropin secretion. This is a multi-faceted process involving receptor desensitization and downregulation.
-
Receptor Uncoupling: Initially, the GnRH receptor becomes uncoupled from its G-protein, preventing further activation of the signaling cascade. This is a rapid process, mediated in part by PKC, which can phosphorylate the receptor or other signaling components.
-
Receptor Internalization and Downregulation: Upon prolonged agonist binding, the GnRH receptors are internalized from the cell surface via endocytosis and are subsequently degraded. This leads to a significant reduction in the number of available receptors on the gonadotroph, a phenomenon known as downregulation.
The combination of receptor uncoupling and downregulation renders the gonadotrophs refractory to further stimulation by LHRH, resulting in a state of "chemical hypophysectomy."
Caption: Workflow of pituitary gonadotroph desensitization by this compound.
Experimental Protocols
Radioligand Binding Assay for GnRH Receptor Affinity
This protocol is adapted for determining the binding affinity of this compound to the GnRH receptor using a competition binding assay.
Materials:
-
Pituitary cell membranes (or membranes from cells expressing the GnRH receptor)
-
Radiolabeled GnRH agonist (e.g., 125I-[His5,D-Tyr6]GnRH)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 0.1% BSA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Prepare a series of dilutions of the unlabeled this compound in binding buffer.
-
In assay tubes, add a fixed concentration of the radiolabeled GnRH agonist.
-
Add increasing concentrations of the unlabeled this compound to the tubes.
-
For total binding, add only the radioligand and buffer. For non-specific binding, add a high concentration of unlabeled GnRH agonist.
-
Initiate the binding reaction by adding the pituitary cell membranes.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound ligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50, which can then be used to calculate the Ki.
Pituitary Cell Perifusion and Hormone Assay
This protocol allows for the study of the dynamics of LH and FSH secretion from pituitary cells in response to this compound.
Materials:
-
Isolated and dispersed anterior pituitary cells
-
Perifusion chambers and system
-
Perifusion medium (e.g., DMEM with 0.1% BSA)
-
This compound solutions of varying concentrations
-
Fraction collector
-
Radioimmunoassay (RIA) or ELISA kits for LH and FSH
Procedure:
-
Prepare a suspension of isolated pituitary cells and load them into the perifusion chambers.
-
Equilibrate the cells by perifusing with medium for a set period (e.g., 60-90 minutes).
-
Collect baseline fractions to determine the basal secretion rate of LH and FSH.
-
Introduce pulses of this compound at various concentrations and for defined durations into the perifusion system.
-
Collect fractions at regular intervals throughout the stimulation and post-stimulation periods.
-
To study desensitization, expose the cells to a continuous infusion of the agonist.
-
Store the collected fractions at -20°C until hormone measurement.
-
Quantify the concentration of LH and FSH in each fraction using specific RIAs or ELISAs.
-
Plot hormone concentration versus time to visualize the secretory response.
Caption: Experimental workflow for pituitary cell perifusion and hormone analysis.
Conclusion
The mechanism of action of this compound on pituitary gonadotrophs is a well-defined, yet complex, process characterized by a biphasic response. Its high-affinity binding to the GnRH receptor initiates a potent stimulatory signaling cascade, leading to a surge in LH and FSH secretion. However, the sustained presence of this superagonist triggers robust desensitization and downregulation of the receptor system, resulting in a profound and long-lasting suppression of gonadotropin release. This dual nature is the foundation of its therapeutic efficacy in a range of clinical applications. Further research into the nuanced aspects of its signaling and regulatory pathways will continue to refine its use and may lead to the development of novel analogs with enhanced therapeutic profiles.
References
- 1. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone stimulation of pituitary gonadotrope cells produces an increase in intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands [frontiersin.org]
- 5. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Function of LHRH Antagonists, Featuring Cetrorelix as a Representative Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction to LHRH Antagonists
Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive system.[1] LHRH antagonists are synthetic analogs of GnRH that competitively block the GnRH receptor in the pituitary gland.[2][3] This action prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing the production of testosterone in men and estrogen in women.[2] Unlike LHRH agonists, which cause an initial surge in gonadotropin and sex hormone levels, antagonists lead to an immediate and rapid suppression, making them valuable therapeutic agents in various clinical settings, including assisted reproduction, endometriosis, and the treatment of hormone-sensitive cancers such as prostate cancer.[3]
Structure of Cetrorelix
Cetrorelix is a synthetic decapeptide with modifications at several positions compared to the native GnRH molecule to confer its antagonistic properties and increase its stability.
Chemical Structure: Ac-D-Nal(2)1, D-Phe(4Cl)2, D-Pal(3)3, D-Cit6, D-Ala10]-LHRH
Molecular Formula: C70H92ClN17O14
Molecular Weight: 1431.04 g/mol
The strategic substitutions of D-amino acids enhance its resistance to enzymatic degradation and increase its binding affinity to the GnRH receptor.
Mechanism of Action and Signaling Pathway
LHRH antagonists, such as Cetrorelix, exert their effect through competitive binding to the GnRH receptors on the surface of pituitary gonadotrope cells. This binding blocks the endogenous GnRH from activating the receptor, thus inhibiting the downstream signaling cascade that leads to LH and FSH release.
The GnRH receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like the native GnRH, the receptor activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the synthesis and release of LH and FSH.
LHRH antagonists physically occupy the GnRH receptor binding site, preventing the conformational changes necessary for G-protein activation and subsequent downstream signaling.
Quantitative Data
The following tables summarize key quantitative data for Cetrorelix.
Table 1: Pharmacokinetic Properties of Cetrorelix
| Parameter | Value | Reference |
| Bioavailability (subcutaneous) | ~85% | |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | |
| Terminal Half-life (t1/2) | ~56.9 ± 27.1 hours (single dose) | |
| Volume of Distribution (Vd) | ~1 L/kg | |
| Plasma Protein Binding | ~86% |
Table 2: Pharmacodynamic Properties of Cetrorelix
| Parameter | Value | Reference |
| Receptor Binding Affinity (KD) | 0.202 nM | |
| IC50 (GnRH receptor) | 1.21 nM | |
| IC50 (for LH suppression) | 3.6 ng/mL | |
| EC50 (for LH surge shift) | 1.6 ng/mL |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of LHRH antagonists.
Radioligand Receptor Binding Assay
This assay determines the binding affinity of the LHRH antagonist to the GnRH receptor.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of an LHRH antagonist.
Materials:
-
Cell line expressing GnRH receptors (e.g., pituitary cells, or a transfected cell line like HEK293).
-
Radiolabeled LHRH agonist (e.g., [125I]-Buserelin) as the ligand.
-
Unlabeled LHRH antagonist (e.g., Cetrorelix) as the competitor.
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Filtration apparatus with glass fiber filters.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Culture GnRH receptor-expressing cells and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Binding Reaction: Set up a series of tubes containing a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled antagonist. Add the cell membrane preparation to each tube. Include tubes for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled agonist).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with cold binding buffer.
-
Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding at each concentration of the antagonist. Analyze the data using a suitable software (e.g., Prism) to determine the Ki or IC50 value, which represents the binding affinity of the antagonist.
In Vitro Bioassay: Inhibition of LH Release
This assay measures the functional activity of the LHRH antagonist in a cellular context.
Objective: To determine the potency (IC50) of an LHRH antagonist in inhibiting GnRH-stimulated LH release from pituitary cells.
Materials:
-
Primary pituitary cells from rats or a pituitary cell line (e.g., LβT2).
-
Cell culture medium.
-
LHRH agonist (e.g., Buserelin).
-
LHRH antagonist (e.g., Cetrorelix).
-
LH ELISA kit.
Procedure:
-
Cell Culture: Culture the pituitary cells in multi-well plates.
-
Treatment: Pre-incubate the cells with increasing concentrations of the LHRH antagonist for a defined period.
-
Stimulation: Add a fixed, sub-maximal concentration of an LHRH agonist to the wells to stimulate LH release. Include control wells with no antagonist and with no agonist.
-
Sample Collection: After a specific incubation time, collect the cell culture supernatant.
-
LH Measurement: Measure the concentration of LH in the supernatant using a specific ELISA kit.
-
Data Analysis: Plot the LH concentration against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Animal Study: Suppression of Testosterone
This study evaluates the efficacy of the LHRH antagonist in a living organism.
Objective: To assess the ability of an LHRH antagonist to suppress serum testosterone levels in a male animal model (e.g., rats or non-human primates).
Materials:
-
Male rats or monkeys.
-
LHRH antagonist (e.g., Cetrorelix).
-
Vehicle for injection (e.g., saline).
-
Blood collection supplies.
-
Testosterone immunoassay kit.
Procedure:
-
Acclimatization: Acclimatize the animals to the housing conditions.
-
Baseline Sampling: Collect baseline blood samples to determine pre-treatment testosterone levels.
-
Administration: Administer the LHRH antagonist via a specific route (e.g., subcutaneous injection) at various doses. Include a vehicle-treated control group.
-
Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 2, 4, 8, 24, 48 hours).
-
Hormone Analysis: Separate the serum or plasma and measure testosterone concentrations using a validated immunoassay.
-
Data Analysis: Compare the testosterone levels in the treated groups to the control group at each time point. Analyze the dose-response relationship and the duration of suppression.
Conclusion
LHRH antagonists, exemplified by Cetrorelix, are potent inhibitors of the hypothalamic-pituitary-gonadal axis. Their direct and rapid mechanism of action, achieved through competitive blockade of the GnRH receptor, offers distinct advantages over LHRH agonists in several clinical applications. A thorough understanding of their structure, function, and the experimental methodologies for their characterization is essential for researchers and professionals in the field of drug development and reproductive medicine.
References
In-Depth Technical Guide: Binding Affinity of LHRH Analogs to the LHRH Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Luteinizing Hormone-Releasing Hormone (LHRH) analogs to their cognate receptor. Due to a lack of specific quantitative binding data for (D-Tyr5,D-Trp6)-LHRH in the reviewed literature, this document focuses on the closely related and extensively studied analog, [D-Trp6]LHRH. The structural similarity between these two potent agonists suggests their binding characteristics are comparable.
Quantitative Binding Affinity of [D-Trp6]LHRH
The binding affinity of LHRH analogs to the LHRH receptor is a critical parameter in the development of therapeutics for various cancers, including those of the prostate, breast, and ovaries. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a tighter ligand-receptor interaction.
Studies have demonstrated that LHRH receptors can exhibit both high-affinity and low-affinity binding sites for its analogs. The following table summarizes the high-affinity dissociation constants (Kd) for [D-Trp6]LHRH binding to its receptor in various human cancer cell lines.
| Cell Line | Tissue of Origin | High-Affinity Dissociation Constant (Kd) (nM) |
| HEC-1A | Endometrial Cancer | 5.7[1] |
| Ishikawa | Endometrial Cancer | 4.2[1] |
| EFO-21 | Ovarian Cancer | 1.5[2] |
| EFO-27 | Ovarian Cancer | 1.7[2] |
| Human Bladder Cancer Specimens | Bladder Cancer | 4.98 (mean)[3] |
Note: The binding affinity of [D-Trp6]LHRH is noted to be approximately 10 times higher than that of the native LHRH.
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinity (Kd) and receptor density (Bmax) is typically achieved through radioligand binding assays. A common method is a competitive binding assay using a radiolabeled LHRH analog, such as [125I][D-Trp6]LHRH.
Key Steps in the Protocol:
-
Membrane Preparation:
-
Tumor tissue or cultured cells are homogenized in a cold buffer.
-
The homogenate undergoes centrifugation to pellet the cell membranes, which contain the LHRH receptors.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of the radiolabeled ligand ([125I][D-Trp6]LHRH) is incubated with the membrane preparation.
-
Increasing concentrations of a non-radiolabeled competitor ligand (e.g., unlabeled [D-Trp6]LHRH or another analog) are added to the incubation tubes.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand against the concentration of the competitor.
-
Non-linear regression analysis is used to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value can then be used to calculate the dissociation constant (Kd) of the competitor ligand.
-
Below is a graphical representation of the experimental workflow for a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
LHRH Receptor Signaling Pathways
The LHRH receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, it primarily activates the Gαq/11 pathway, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland.
The following diagram illustrates the canonical LHRH receptor signaling pathway.
Caption: LHRH receptor signaling pathway.
References
- 1. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High affinity binding and direct antiproliferative effects of LHRH analogues in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Advent of a Superagonist: A Technical Guide to the Discovery and Synthesis of (D-Tyr5, D-Trp6)-LHRH
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal discovery and synthetic history of the potent luteinizing hormone-releasing hormone (LHRH) superagonist, (D-Tyr5, D-Trp6)-LHRH. This analog, a cornerstone in endocrinological research and therapeutics, emerged from systematic structure-activity relationship studies aimed at enhancing the biological activity and metabolic stability of the native LHRH decapeptide. The strategic substitution of glycine at position 6 with a D-amino acid, and in this specific case, the additional modification at position 5, led to a molecule with profoundly increased potency and a longer physiological half-life. This document provides a comprehensive overview of its synthesis, biological characterization, and the signaling pathways it modulates.
Discovery and Rationale for D-Amino Acid Substitution
The native LHRH, with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, is a key regulator of the reproductive system. However, its therapeutic potential was initially limited by its short biological half-life, primarily due to enzymatic degradation. A significant breakthrough in the development of LHRH analogs was the discovery that substituting the glycine at position 6 with a D-amino acid could dramatically increase biological activity. This modification was found to stabilize a bioactive β-turn conformation, enhancing receptor binding and providing resistance to enzymatic cleavage.
The incorporation of D-Tryptophan at position 6, in particular, was shown to produce analogs with significantly greater gonadotropin-releasing activities both in vivo and in vitro compared to the natural hormone. Further investigations into the structure-activity relationships of LHRH analogs led to the synthesis of variants with additional modifications. The substitution of L-Tyrosine at position 5 with its D-isomer, in conjunction with the D-Tryptophan at position 6, resulted in a highly potent superagonist, (D-Tyr5, D-Trp6)-LHRH.
Synthesis and Characterization
The synthesis of (D-Tyr5, D-Trp6)-LHRH is primarily achieved through solid-phase peptide synthesis (SPPS), a robust and efficient method for the stepwise assembly of peptide chains on a solid support. The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of (D-Tyr5, D-Trp6)-LHRH
This protocol outlines the manual synthesis of (D-Tyr5, D-Trp6)-LHRH using Fmoc chemistry.
1. Resin Preparation:
-
Resin: Rink Amide resin is typically used to generate the C-terminal amide.
-
Swelling: The resin is swollen in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Stepwise Amino Acid Coupling:
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% solution of piperidine in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Activation: The Fmoc-protected amino acid (3-5 equivalents) is pre-activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours at room temperature. The completion of the coupling reaction is monitored using a qualitative ninhydrin test.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Cycle Repetition: The deprotection, activation, and coupling steps are repeated for each amino acid in the sequence: Gly, Pro, Arg(Pbf), Leu, D-Trp(Boc), D-Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), and pGlu. Side-chain protecting groups (indicated in parentheses) are used for trifunctional amino acids.
3. Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, the resin is washed with dichloromethane (DCM) and dried.
-
The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail. A common cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. The cleavage reaction is typically carried out for 2-4 hours at room temperature.
4. Purification and Characterization:
-
Precipitation and Washing: The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether. The precipitate is then washed several times with cold ether to remove scavengers and residual cleavage reagents.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% TFA, is commonly used for elution.
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Biological Activity and Quantitative Data
The biological activity of (D-Tyr5, D-Trp6)-LHRH is characterized by its high binding affinity to the GnRH receptor (GnRH-R) and its potent stimulation of gonadotropin (LH and FSH) release from the anterior pituitary.
| Parameter | Value | Assay System | Reference |
| Receptor Binding Affinity (Kd) | ~0.2 nM | Rat pituitary membrane preparations | [1] |
| LH-Releasing Potency (ED50) | ~7.0 x 10-11 M | Dispersed chicken anterior pituitary cells | [2] |
| Relative Potency vs. LHRH | ~20-fold higher | In vitro LH release from chicken pituitary cells | [2] |
Note: The provided data is for analogs with similar D-amino acid substitutions at position 6 and serves as a representative measure of the expected potency for (D-Tyr5, D-Trp6)-LHRH. Specific values can vary depending on the experimental conditions and assay system.
Experimental Protocols for Biological Assays
In Vitro Luteinizing Hormone (LH) Release Assay
This protocol describes a method to assess the bioactivity of LHRH analogs by measuring LH release from primary pituitary cell cultures.
1. Pituitary Cell Culture Preparation:
-
Anterior pituitaries are collected from rats and enzymatically dispersed using enzymes like trypsin and DNase.
-
The dispersed cells are plated in culture wells and maintained in a suitable culture medium supplemented with serum.
2. LHRH Analog Treatment:
-
After a pre-incubation period to allow cell attachment and stabilization, the culture medium is replaced with a serum-free medium containing various concentrations of (D-Tyr5, D-Trp6)-LHRH or a control peptide.
-
The cells are incubated for a defined period (e.g., 2-4 hours).
3. LH Measurement:
-
The culture medium is collected, and the concentration of LH is determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
A dose-response curve is generated by plotting the LH concentration against the log of the analog concentration. The ED50 (the concentration of the analog that produces 50% of the maximal response) is calculated to determine the potency of the analog.
GnRH Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of (D-Tyr5, D-Trp6)-LHRH for the GnRH receptor.
1. Membrane Preparation:
-
Anterior pituitary glands or cells expressing the GnRH receptor are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
2. Competitive Binding:
-
A fixed concentration of a radiolabeled LHRH analog (e.g., [125I]-(D-Trp6)-LHRH) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled (D-Tyr5, D-Trp6)-LHRH (the competitor).
-
Non-specific binding is determined in the presence of a large excess of unlabeled LHRH.
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is analyzed using a suitable software to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
(D-Tyr5, D-Trp6)-LHRH, as a GnRH agonist, exerts its effects by binding to the GnRH receptor, a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrophs. This interaction triggers a cascade of intracellular signaling events.
Caption: GnRH agonist signaling pathway in pituitary gonadotrophs.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the typical workflow for the synthesis, purification, and characterization of (D-Tyr5, D-Trp6)-LHRH.
Caption: Workflow for the synthesis and quality control of this compound.
References
- 1. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of [D-Trp6] chicken luteinizing hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo stability and degradation pathways of LHRH analogs
An In-Depth Technical Guide to the In Vivo Stability and Degradation Pathways of LHRH Analogs
For researchers, scientists, and drug development professionals, a comprehensive understanding of the in vivo behavior of Luteinizing Hormone-Releasing Hormone (LHRH) analogs is critical for the design and optimization of therapeutic agents. This guide provides a detailed overview of the stability and metabolic breakdown of these synthetic peptides, focusing on key quantitative data, experimental methodologies, and the underlying biochemical pathways.
In Vivo Stability of LHRH Analogs
The therapeutic efficacy of LHRH analogs is intrinsically linked to their stability in biological systems. Native LHRH has a very short plasma half-life of approximately 2 to 4 minutes in humans, necessitating modifications for clinical utility.[1][2] The primary strategy to enhance stability involves the substitution of the glycine residue at position 6 with a D-amino acid. This alteration confers resistance to enzymatic degradation, significantly prolonging the analog's duration of action.[3]
LHRH agonists are degraded and eliminated from the plasma much more slowly than the natural LHRH.[1] These analogs are primarily metabolized in the liver and kidneys.[1] Sustained-release depot formulations, often utilizing biodegradable polymers like poly(DL-lactide-co-glycolide) (PLGA), have been developed to provide controlled release over extended periods, ranging from one to six months.
Pharmacokinetic Parameters of Common LHRH Analogs
The following table summarizes key pharmacokinetic data for several clinically important LHRH analogs, offering a comparative view of their in vivo stability.
| LHRH Analog | Half-Life (t½) | Route of Administration | Key Findings & Notes |
| Native LHRH | 2 - 4 minutes | - | Rapidly cleared from plasma, limiting its therapeutic use in native form. |
| Leuprolide | 3 - 3.6 hours | Subcutaneous | A nonapeptide analog widely used in depot formulations for prostate cancer and other conditions. |
| Goserelin | 2.3 hours (females), 4.2 hours (males) (as aqueous solution) | Subcutaneous Depot | Formulated as a subcutaneous depot. The elimination half-life increases to 12.1 hours in patients with severe renal impairment. |
| Triptorelin | 7.6 hours ([D-Trp6]LHRH) | Intramuscular Depot | A decapeptide with a D-tryptophan substitution at position 6, enhancing stability. |
| Buserelin | 80 minutes (after high-dose injection) | Subcutaneous Implant | Used in slow-release implants for conditions like prostate cancer and endometriosis. |
Degradation Pathways of LHRH Analogs
The metabolic fate of LHRH analogs is predominantly determined by enzymatic proteolysis. The substitution at position 6 significantly hinders cleavage at the typical Tyr5-Gly6 and Gly6-Leu7 bonds, which are major degradation sites for native LHRH. However, the analogs are still susceptible to hydrolysis at other positions.
Enzymatic Degradation
Several endopeptidases are implicated in the breakdown of LHRH and its analogs. Key enzymes include:
-
Neutral Endopeptidase (NEP, EC 3.4.24.11)
-
Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1)
-
Endopeptidase-24.15 (EC 3.4.24.15)
These enzymes cleave the peptide backbone at specific sites, generating smaller, inactive peptide fragments. For instance, in vitro studies with leuprolide using mouse kidney homogenates identified cleavage at the Trp3-Ser4 and Ser4-Tyr5 peptide bonds. In vivo animal studies have shown that leuprolide is degraded into smaller peptides such as the 1-3, 5-7, and 5-9 fragments. For goserelin, the primary clearance mechanism is hydrolysis of the C-terminal amino acids, leading to metabolites like the 1-7 fragment found in serum and the 5-10 fragment in urine.
The following diagram illustrates the primary enzymatic cleavage sites reported for LHRH analogs.
References
The (D-Tyr5,D-Trp6)-LHRH Signaling Cascade in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced in the hypothalamus, plays a pivotal role in the regulation of the reproductive system. Its synthetic analogs, such as (D-Tyr5,D-Trp6)-LHRH, have emerged as crucial tools in oncology. While the primary therapeutic action of LHRH agonists in hormone-dependent cancers like prostate and breast cancer is the downregulation of the pituitary-gonadal axis, a growing body of evidence reveals a direct anti-proliferative effect on various cancer cells. This direct action is mediated by LHRH receptors present on the surface of tumor cells.[1] This technical guide provides an in-depth exploration of the this compound signaling cascade in cancer cells, offering a comprehensive resource for researchers and drug development professionals.
While specific research on the this compound analog is limited, this guide will draw upon the extensive data available for the structurally and functionally similar agonist, [D-Trp6]LHRH, to elucidate the core signaling mechanisms. It is presumed that this compound activates similar downstream pathways. The LHRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is expressed in a variety of cancers, including prostate, breast, ovarian, endometrial, and bladder cancers.[1][2] Upon agonist binding, the receptor initiates a cascade of intracellular events that can lead to inhibition of cell proliferation and induction of apoptosis. Understanding this signaling network is paramount for the development of novel targeted cancer therapies.
Data Presentation
The following tables summarize key quantitative data related to the interaction of LHRH analogs with cancer cells, providing a comparative overview of binding affinities, receptor densities, and inhibitory concentrations.
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [D-Trp6]LHRH in Various Cancer Cell Lines
| Cell Line | Cancer Type | Kd (nM) | Bmax (fmol/mg protein or fmol/10^6 cells) | Reference |
| HEC-1A | Endometrial Cancer | 5.7 | 78 fmol/10^6 cells | [3] |
| Ishikawa | Endometrial Cancer | 4.2 | 29 fmol/10^6 cells | [3] |
| EFO-21 | Ovarian Cancer | 1.5 | 4.9 fmol/10^6 cells | |
| EFO-27 | Ovarian Cancer | 1.7 | 3 fmol/10^6 cells | |
| Human Bladder Cancer Specimens | Bladder Cancer | 4.98 (mean) | 473.09 (mean) fmol/mg protein |
Table 2: Inhibitory Effects of LHRH Analogs on Cancer Cell Proliferation
| Analog | Cell Line | Cancer Type | Concentration | % Inhibition of Proliferation (relative to control) | Reference |
| [D-Trp6]LHRH | HEC-1A | Endometrial Cancer | 10⁻⁹ M (6 days) | 20% | |
| [D-Trp6]LHRH | HEC-1A | Endometrial Cancer | 10⁻⁵ M (6 days) | 38% | |
| [D-Trp6]LHRH | Ishikawa | Endometrial Cancer | 10⁻⁹ M (6 days) | 29% | |
| [D-Trp6]LHRH | Ishikawa | Endometrial Cancer | 10⁻⁵ M (6 days) | 48% | |
| [D-Trp6]LHRH | EFO-21 | Ovarian Cancer | 10⁻⁹ M (6 days) | 12.5% | |
| [D-Trp6]LHRH | EFO-21 | Ovarian Cancer | 10⁻⁵ M (6 days) | 34.5% | |
| [D-Trp6]LHRH | EFO-27 | Ovarian Cancer | 10⁻⁹ M (6 days) | 14% | |
| [D-Trp6]LHRH | EFO-27 | Ovarian Cancer | 10⁻⁵ M (6 days) | 32% |
Signaling Pathways
The binding of this compound to its receptor on cancer cells triggers a complex signaling network. The primary pathway involves the activation of Gαq/11 proteins, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which can then modulate the activity of downstream effectors, including the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway. Activation of the MAPK/ERK pathway can, paradoxically, lead to cell cycle arrest and apoptosis in some cancer cell contexts. There is also evidence suggesting that in certain cellular environments, the LHRH receptor may couple to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). The potential for coupling to Gαi, which would inhibit adenylyl cyclase, appears to be less common in the context of the LHRH receptor's anti-proliferative effects.
Caption: this compound signaling cascade in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the this compound signaling cascade.
Receptor Binding Assay
This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of LHRH analogs to cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Radiolabeled LHRH analog (e.g., [¹²⁵I, D-Trp6]LHRH)
-
Unlabeled LHRH analog
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells to near confluency.
-
Wash cells with ice-cold PBS and harvest using a cell scraper.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Saturation Binding:
-
Set up a series of tubes containing a fixed amount of membrane protein (e.g., 50-100 µg).
-
Add increasing concentrations of the radiolabeled LHRH analog to the tubes.
-
For non-specific binding, add a high concentration of the unlabeled LHRH analog to a parallel set of tubes.
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of the radiolabeled ligand and analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
-
Caption: Workflow for a receptor binding assay.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to assess the anti-proliferative effects of LHRH analogs.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Cell culture medium and supplements
-
This compound or other LHRH analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the LHRH analog in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the LHRH analog. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the LHRH analog concentration to determine the IC50 value.
-
Caption: Workflow for a cell viability (MTT) assay.
Western Blotting
This protocol is used to detect the expression of the LHRH receptor and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound or other LHRH analog
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LHRH receptor, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the LHRH analog for the desired time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
The direct anti-tumor effects of LHRH analogs like this compound are mediated by a complex signaling cascade initiated by their binding to LHRH receptors on cancer cells. The predominant pathway involves Gαq/11 activation, leading to the stimulation of the PLC-PKC-MAPK axis, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further unravel the intricacies of this pathway and to develop more effective, targeted cancer therapies. Further investigation into the specific signaling nuances of different LHRH analogs in various cancer types will be crucial for optimizing their therapeutic potential.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Direct vs. Indirect Effects of (D-Tyr5,D-Trp6)-LHRH on Steroidogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dual mechanisms through which the potent luteinizing hormone-releasing hormone (LHRH) analog, (D-Tyr5,D-Trp6)-LHRH, modulates steroidogenesis. This document will delineate the indirect, pituitary-mediated effects and the direct actions on gonadal cells, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction: A Dual-Pronged Approach to Steroid Modulation
This compound, a superagonist of the LHRH receptor, is a cornerstone in the therapeutic manipulation of steroid-dependent pathologies. Its clinical efficacy stems from its ability to induce a state of "medical castration" by profoundly suppressing gonadal steroidogenesis. This effect is primarily achieved through an indirect mechanism involving the desensitization of pituitary gonadotrophs. However, a growing body of evidence indicates that this analog also exerts direct effects on steroidogenic cells within the gonads, independent of pituitary influence. Understanding this dual-pronged mechanism is critical for optimizing existing therapeutic strategies and for the development of novel drug candidates.
Indirect Effects: Pituitary Desensitization and Gonadotropin Suppression
The principal and most well-documented mechanism of action for this compound is its indirect effect on steroidogenesis, mediated by the pituitary-gonadal axis.
Continuous administration of this compound leads to the downregulation of LHRH receptors on pituitary gonadotrophs.[1] This process of receptor desensitization and uncoupling of the signal transduction mechanism results in a marked reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] The subsequent decrease in circulating gonadotropins leads to a profound inhibition of testicular and ovarian function, culminating in a fall in sex steroid levels to castration levels.[1] This "chemical castration" is reversible upon cessation of treatment.
Signaling Pathway of Indirect Effects
The indirect effects of this compound are initiated by its binding to the LHRH receptor on pituitary gonadotrophs. This receptor is a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the synthesis and release of LH and FSH. However, chronic stimulation by the LHRH agonist leads to the desensitization of this pathway.
References
A Technical Guide to LHRH Receptor Downregulation by LHRH Antagonists
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Luteinizing hormone-releasing hormone (LHRH) receptor antagonists are pivotal in various therapeutic areas, primarily due to their ability to rapidly suppress the hypothalamic-pituitary-gonadal axis. While their principal mechanism is competitive blockade of the LHRH receptor, compelling evidence demonstrates a secondary, yet crucial, role in actively downregulating LHRH receptors. This guide provides an in-depth examination of this dual mechanism, presenting quantitative data, detailed experimental protocols, and visual pathways to elucidate the molecular processes involved.
Note on Nomenclature: The specific analog (D-Tyr5,D-Trp6)-LHRH is not prominently documented in the peer-reviewed literature. This guide will, therefore, focus on the well-established principles of potent LHRH antagonists, using the extensively studied antagonist Cetrorelix as a representative example for quantitative analysis.
Introduction to LHRH Signaling and Antagonism
The LHRH system is a cornerstone of reproductive endocrinology. LHRH, a decapeptide released from the hypothalamus, stimulates its cognate G-protein coupled receptor (GPCR) on pituitary gonadotrophs. This interaction triggers a signaling cascade that results in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal steroidogenesis.[1][2]
LHRH analogs are broadly classified into two groups:
-
Agonists (e.g., [D-Trp6]-LHRH): These analogs initially hyper-stimulate the LHRH receptor, causing a transient surge in LH and FSH (the "flare" effect), followed by profound desensitization and receptor downregulation due to overstimulation.[1][3]
-
Antagonists (e.g., Cetrorelix, Degarelix): These molecules bind to the LHRH receptor with high affinity but do not elicit a signaling response. Their primary action is the competitive blockade of the receptor, preventing endogenous LHRH from binding and thereby causing an immediate and rapid suppression of gonadotropin secretion without an initial flare.[4]
Beyond this immediate blockade, research has revealed that LHRH antagonists also actively reduce the number of LHRH receptors, a process involving both a decrease in receptor protein levels and suppression of the receptor's gene expression.
Signaling Pathway: Blockade and Downregulation
The LHRH receptor canonically couples to the Gq/11 family of G-proteins. Upon agonist binding, this initiates a cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade is fundamental for gonadotropin synthesis and release.
LHRH antagonists physically occupy the receptor's binding site, preventing the conformational changes necessary for G-protein activation and thus abrogating the entire downstream signaling pathway from its inception.
References
- 1. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Foundational Research on LHRH Analogs in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on Luteinizing Hormone-Releasing Hormone (LHRH) analogs in the context of oncology. It delves into their core mechanisms of action, details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the critical signaling pathways and workflows involved in their preclinical and clinical evaluation.
Core Principles of LHRH Analog Action in Oncology
LHRH, a decapeptide produced in the hypothalamus, is a key regulator of the reproductive endocrine system.[1] Its analogs, broadly classified as agonists and antagonists, have become a cornerstone of endocrine therapy for hormone-sensitive cancers, primarily prostate and breast cancer.[2]
LHRH Agonists: These analogs, such as leuprolide, goserelin, and triptorelin, initially stimulate the LHRH receptors in the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[3] This "flare-up" phenomenon can temporarily increase testosterone levels.[3] However, continuous administration leads to the downregulation and desensitization of pituitary LHRH receptors, ultimately causing a profound suppression of gonadotropin release and subsequent reduction of gonadal steroid production to castration levels.[1]
LHRH Antagonists: In contrast, antagonists like degarelix competitively block LHRH receptors in the pituitary gland, leading to an immediate and rapid suppression of LH and FSH, and consequently, testosterone, without an initial surge.
Beyond their indirect, systemic effects on hormone levels, there is substantial evidence that LHRH analogs can exert direct effects on tumor cells. Many cancer types, including prostate, breast, ovarian, and endometrial cancers, express LHRH receptors. The activation of these tumoral receptors can trigger distinct signaling pathways that inhibit cell proliferation.
Quantitative Data on LHRH Analogs
The following tables summarize key quantitative data for various LHRH analogs, providing a basis for comparison of their biochemical and cellular activities.
Table 1: Binding Affinities (Kd) of LHRH Analogs in Cancer Cell Lines
| LHRH Analog | Cancer Cell Line | Dissociation Constant (Kd) | Reference |
| [D-Trp6]-LHRH | Dunning R3327H Prostate Adenocarcinoma | 2.6 - 3.9 x 10⁻¹⁰ M |
Table 2: IC50 Values for Proliferation Inhibition by LHRH Analogs in Cancer Cell Lines
| LHRH Analog | Cancer Cell Line | IC50 Value | Comments | Reference |
| Leuprolide | DU-145 (Prostate) | Significantly effective in the range of 10⁻⁸ - 10⁻⁶ M | Dose-dependent inhibitory effect | |
| Triptolide | MCF-7 (Breast, ERα-positive) | 40.57 nmol/L | More potent effect in ERα-positive cells | |
| Triptolide | MDA-MB-231 (Breast, ERα-negative) | 216.96 nmol/L | Less potent effect in ERα-negative cells | |
| Triptorelin | MCF-7 and CG-5 (Breast) | Not specified, but inhibited estrogen-stimulated proliferation | Did not affect estrogen-insensitive MDA-MB-231 cells | |
| JCHLHRH (Lytic Peptide Conjugate) | LNCaP (Prostate) | 4.4 µM | ||
| JC21LHRH (Lytic Peptide Conjugate) | LNCaP (Prostate) | 9.1 µM | ||
| JCHLHRH (Lytic Peptide Conjugate) | DU-145 (Prostate) | 4.8 µM | ||
| JC21LHRH (Lytic Peptide Conjugate) | DU-145 (Prostate) | 5.7 µM | ||
| JCHLHRH (Lytic Peptide Conjugate) | PC-3 (Prostate) | 4.4 µM | ||
| JC21LHRH (Lytic Peptide Conjugate) | PC-3 (Prostate) | 8.2 µM |
Table 3: Comparative Clinical Trial Outcomes of LHRH Agonists vs. Antagonists in Prostate Cancer
| Parameter | LHRH Agonist (Leuprolide) | LHRH Antagonist (Degarelix) | Key Findings | Reference |
| Testosterone Suppression | Slower onset (castration levels in ~28 days) | Rapid onset (castration levels in ~3 days) | Degarelix achieves faster testosterone suppression. | |
| Testosterone Surge | Present in the initial phase of treatment | Absent | Degarelix avoids the initial testosterone flare. | |
| PSA Progression-Free Survival (PFS) | Higher risk of PSA progression in the first year | Significantly lower risk of PSA progression in the first year | Degarelix showed a significant PSA PFS benefit over leuprolide in the first year. | |
| Overall Survival | No significant difference in long-term studies | No significant difference in long-term studies | Long-term overall survival rates are comparable between the two classes of drugs. | |
| Cardiovascular Events | Some studies suggest a higher risk | Potential for a lower risk of cardiovascular events | The cardiovascular safety profile of antagonists may be more favorable, though this is still under investigation. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the foundational research of LHRH analogs.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of an LHRH analog to its receptor on cancer cells or tissues.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, DU-145) or tumor tissue homogenates.
-
Radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp⁶]-LHRH).
-
Unlabeled LHRH analog (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
Protocol:
-
Membrane Preparation:
-
Homogenize cultured cells or tumor tissue in cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in the binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add increasing concentrations of the unlabeled LHRH analog (competitor).
-
Add a constant, low concentration of the radiolabeled LHRH analog to all wells.
-
Include wells for total binding (radioligand only, no competitor) and non-specific binding (radioligand in the presence of a high concentration of unlabeled analog).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled competitor.
-
Use non-linear regression analysis to fit the data to a one-site or two-site competition model to determine the IC50.
-
Calculate the Ki (and subsequently Kd) from the IC50 using the Cheng-Prusoff equation.
-
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of LHRH analogs on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
LHRH analog for testing.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the LHRH analog in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the LHRH analog. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the LHRH analog to determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This in vivo model is used to evaluate the efficacy of LHRH analogs in inhibiting tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line of interest (e.g., DU-145 for prostate cancer).
-
Matrigel (optional, to aid tumor formation).
-
LHRH analog for treatment.
-
Vehicle control solution.
-
Calipers for tumor measurement.
Protocol:
-
Animal Acclimatization and Housing:
-
Acclimatize the mice to the facility for at least one week before the experiment.
-
House the animals in a sterile environment with ad libitum access to food and water.
-
-
Tumor Cell Inoculation:
-
Harvest and resuspend the cancer cells in sterile PBS or culture medium, potentially mixed with Matrigel.
-
Subcutaneously inject a specific number of cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the LHRH analog to the treatment group via the appropriate route (e.g., subcutaneous injection, osmotic pump). For example, goserelin can be administered as a subcutaneous depot.
-
Administer the vehicle solution to the control group.
-
Follow the predetermined dosing schedule (e.g., daily, weekly).
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers two to three times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Study Termination and Analysis:
-
Terminate the study when the tumors in the control group reach a predetermined size or at a specified time point.
-
Euthanize the mice and excise the tumors.
-
Weigh the tumors and, if required, prepare them for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Compare the tumor growth between the treatment and control groups using appropriate statistical tests.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
References
Methodological & Application
Application Notes and Protocols for (D-Tyr5,D-Trp6)-LHRH in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Tyr5,D-Trp6)-LHRH, a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor, is a critical tool in reproductive biology and oncology research. Its enhanced stability compared to native LHRH makes it ideal for a variety of in vitro applications, including studies on receptor binding, signaling pathways, and the direct effects on cancer cell proliferation. Proper solubilization and handling are paramount to obtaining reliable and reproducible results in these assays. This document provides a detailed protocol for the solubilization of this compound and its application in common in vitro assays.
Data Presentation: Solubility of this compound
The solubility of this compound is crucial for the preparation of stock solutions for in vitro studies. The following table summarizes the solubility of this peptide in common laboratory solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL[1] | Purge with an inert gas before preparing the stock solution. |
| Dimethyl Formamide (DMF) | ~10 mg/mL[1] | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3 mg/mL[1] | Organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers. It is not recommended to store the aqueous solution for more than one day.[1] |
| Water | Practically insoluble[2] | While some sources suggest attempting to dissolve in water first, others indicate it is not soluble in water. If water fails, a small amount of an organic solvent like DMSO should be used for initial solubilization. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound to prepare a stock solution.
Materials:
-
Lyophilized this compound vial
-
Sterile, high-purity solvent (e.g., DMSO or PBS, pH 7.2)
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
Sterile, low-protein-binding microcentrifuge tubes for aliquots
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the peptide.
-
Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 2000-3000 rpm) for 1-2 minutes to ensure that all the lyophilized powder is at the bottom of the vial.
-
Solvent Addition: Carefully open the vial and add the desired volume of the appropriate solvent (refer to the solubility table above) using a sterile, calibrated micropipette. To avoid dislodging the peptide powder, gently dispense the solvent down the side of the vial.
-
Dissolution: Gently swirl the vial or sonicate in a water bath to dissolve the peptide completely. Avoid vigorous shaking, as this can cause peptide aggregation or degradation.
-
Verification of Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term use. For aqueous solutions, it is recommended to use them fresh and not store for more than a day.
Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes the use of solubilized this compound in a cell proliferation assay to assess its cytotoxic or anti-proliferative effects on cancer cell lines expressing the LHRH receptor.
Materials:
-
LHRH receptor-expressing cancer cell line (e.g., LNCaP, DU-145 for prostate cancer)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 10⁻⁹ M to 10⁻⁵ M).
-
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Caption: LHRH Agonist Signaling Pathway.
Caption: Experimental Workflow for In Vitro Assays.
References
Application Notes and Protocols for (D-Tyr5,D-Trp6)-LHRH in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
(D-Tyr5,D-Trp6)-LHRH is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). Its enhanced stability and high affinity for the LHRH receptor make it a valuable tool for in vitro studies. These application notes provide a comprehensive guide for utilizing this compound in primary cell culture experiments, focusing on its mechanism of action, experimental design, and relevant protocols.
Continuous treatment with LHRH agonists like this compound leads to a downregulation of LHRH receptors and uncouples the signal transduction mechanism. This results in the desensitization of pituitary gonadotrophs and a significant reduction in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)[1]. Beyond its effects on the pituitary-gonadal axis, this compound and similar analogs can exert direct effects on various tumor cells that express LHRH receptors, often resulting in growth inhibition[1][2].
Data Presentation: Quantitative Effects of LHRH Analogs in Primary Cell Culture
The following table summarizes key quantitative data from studies using LHRH analogs in primary cell culture systems. This information can guide dose-response and time-course experiments.
| Cell Type | LHRH Analog | Concentration | Incubation Time | Observed Effect | Reference |
| Rat Anterior Pituitary Cells | [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide | 100 nM | 4-6 hours | Marked stimulation of LH release. | [3] |
| Rat Anterior Pituitary Cells | LHRH | 100 nM | 24-72 hours | Complete desensitization of LH response; 2- to 3-fold increase in alpha-subunit mRNA. | [3] |
| Rat Anterior Pituitary Cells | LHRH | 0.1 nM | 24-72 hours | Maximal induction of alpha-subunit mRNA accumulation. | |
| Purified Rat Leydig Cells | LHRH analog (ICI 118630) | 10⁻⁷ M | Up to 32 hours | Initial stimulation of testosterone production. | |
| Purified Rat Leydig Cells | LHRH analog (ICI 118630) | 10⁻⁸–10⁻⁶ M | 24 hours | Inhibition of LH-stimulated testosterone production. | |
| Human Prostatic Cancer Cells (DU 145) | LHRH Agonist (Zoladex) | Not specified | Not specified | Antagonizes the proliferative action of EGF and reduces the number of EGF binding sites. | |
| Canine Pituitary LH Cells | [D-Trp6]LHRH ethylamide | 50 µg daily (in vivo) | 1 and 4 months | Decrease in LH cell surface area by 10% and 23%, respectively. |
Signaling Pathways of this compound
This compound acts by binding to the LHRH receptor, a G-protein coupled receptor (GPCR). This interaction primarily activates the Gq/11 protein, initiating a cascade of intracellular events. The signaling pathways are crucial for understanding the cellular responses to this peptide.
Caption: LHRH receptor signaling cascade.
Experimental Protocols
The following are generalized protocols for common experiments involving this compound in primary cell culture. Researchers should optimize these protocols for their specific cell types and experimental questions.
Protocol 1: Primary Pituitary Cell Culture and LHRH Agonist Treatment
This protocol is designed to assess the effects of this compound on gonadotropin subunit expression and hormone release.
Materials:
-
Primary pituitary cells (e.g., from rat)
-
Culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
This compound stock solution (e.g., 1 mM in sterile water or DMSO)
-
Multi-well culture plates
-
Reagents for RNA extraction and quantitative PCR (qPCR)
-
ELISA kit for LH or FSH quantification
Procedure:
-
Cell Seeding: Plate primary pituitary cells in multi-well plates at a desired density and allow them to adhere and stabilize for 24-48 hours.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control.
-
Treatment:
-
Short-term (for hormone release): Replace the medium with the prepared LHRH agonist solutions and incubate for 4-6 hours.
-
Long-term (for gene expression and desensitization): Replace the medium and incubate for 24, 48, or 72 hours.
-
-
Sample Collection:
-
Medium: Collect the culture supernatant for hormone quantification by ELISA.
-
Cells: Wash the cells with PBS and lyse them for RNA extraction.
-
-
Analysis:
-
Quantify LH or FSH in the medium using an ELISA kit according to the manufacturer's instructions.
-
Analyze the expression of gonadotropin subunit genes (e.g., α-GSU, LHβ, FSHβ) by qPCR.
-
Caption: Workflow for studying LHRH agonist effects.
Protocol 2: Cell Proliferation Assay in Primary Cancer Cells
This protocol is to determine the direct anti-proliferative effects of this compound on primary cancer cells expressing the LHRH receptor.
Materials:
-
Primary cancer cells (e.g., from prostate or breast tumors)
-
Appropriate culture medium and supplements
-
This compound stock solution
-
96-well culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or BrdU incorporation kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cancer cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control and a positive control for proliferation if available.
-
Incubation: Incubate the cells for a period of 24 to 72 hours, depending on the cell doubling time.
-
Proliferation Assessment:
-
Add the proliferation reagent (e.g., MTT) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Logical Relationships in Experimental Design
When planning experiments with this compound, it is important to consider the relationships between experimental variables and expected outcomes.
Caption: Key experimental variable relationships.
By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can effectively employ this compound to investigate its diverse biological roles in various primary cell culture models.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of luteinizing hormone releasing hormone (LHRH) and [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide on alpha-subunit and LH beta messenger ribonucleic acid levels in rat anterior pituitary cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (D-Tyr5,D-Trp6)-LHRH Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing and administration of the LHRH agonist analog (D-Tyr5,D-Trp6)-LHRH in rodent models. The information compiled herein is intended to facilitate experimental design and execution for studies investigating the physiological and pharmacological effects of this compound.
Overview and Mechanism of Action
This compound is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). Its primary mechanism of action involves binding to and stimulating LHRH receptors on pituitary gonadotrophs.[1][2][3] This initial stimulation leads to a transient increase, or "flare," in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] However, chronic and continuous administration of this compound results in the downregulation and desensitization of pituitary LHRH receptors.[4] This paradoxical effect leads to a profound and sustained suppression of LH and FSH secretion, ultimately resulting in a reversible "chemical castration" characterized by significantly reduced levels of gonadal steroids such as testosterone.
Quantitative Dosing and Administration Data
The following tables summarize quantitative data on the dosing and administration of (D-Trp6)-LHRH and its analogs in rat and mouse models, based on published literature.
Table 1: Dosing Regimens of (D-Trp6)-LHRH Analogs in Rats
| LHRH Analog | Dose | Route of Administration | Dosing Frequency | Key Observed Effects | Reference |
| (D-Trp6)-LHRH | 1 µ g/rat | Subcutaneous | Twice daily for 6 days | Increased basal serum LH and FSH | |
| (D-Trp6)-LHRH | 50 µ g/rat | Subcutaneous | Single injection | Prolonged stimulation of LH release | |
| (D-Trp6)-LHRH | 1 µ g/day | Subcutaneous | Daily for 7 days | Decreased serum testosterone | |
| Leuprolide acetate | 0.0135 to 1.35 mg/rat | Subcutaneous | Single injection (controlled release) | Sustained suppression of testosterone for over 6 weeks at 1.35 mg/rat | |
| (D-Trp6, des-Gly-NH2(10))-LHRH ethylamide | Not specified | Not specified | 1 month | No direct effect on spermatogenesis in hypophysectomized rats |
Table 2: Dosing Regimens of (D-Trp6)-LHRH Analogs in Mice
| LHRH Analog | Dose | Route of Administration | Dosing Frequency | Key Observed Effects | Reference |
| (D-Trp6)-LHRH | 10-1000 µg/kg | Subcutaneous | Single injection | Analgesic effects and decreased open-field activity | |
| [N-Ac-D-p-Cl-Phe1,2,D-Trp3,D-Arg6,D-Ala10]-LHRH | 100 µ g/mouse (4 mg/kg) | Not specified | Daily for 21 days | No significant suppression of plasma testosterone at 24 hours post-injection |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Reconstitution: Aseptically weigh the desired amount of this compound powder. Reconstitute the peptide in sterile saline to a stock concentration (e.g., 1 mg/mL).
-
Solubilization: Gently vortex the solution to ensure complete dissolution.
-
Dilution: Prepare the final injection solution by diluting the stock solution with sterile saline to the desired final concentration.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the sterile solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Subcutaneous Administration in Rodents
Materials:
-
Prepared this compound injection solution
-
Appropriate rodent restraint device
-
Sterile syringes (e.g., insulin syringes) with a 25-27 gauge needle
-
70% ethanol swabs
Protocol:
-
Animal Restraint: Properly restrain the animal to expose the dorsal subcutaneous space. For mice, this can be achieved by scruffing the neck. For rats, gentle but firm restraint is necessary.
-
Site Preparation: Swab the injection site (typically the loose skin over the back, between the shoulder blades) with a 70% ethanol swab and allow it to dry.
-
Injection: Pinch the loose skin to form a "tent." Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new injection site.
-
Administration: Slowly inject the solution.
-
Withdrawal: Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Blood and Tissue Collection for Hormonal Analysis
Protocol:
-
Blood Collection:
-
Time Points: Collect blood samples at baseline (before injection) and at various time points post-injection (e.g., 2, 6, 24, 48, and 72 hours) to assess both the initial flare and subsequent suppression of hormone levels.
-
Method: Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture under anesthesia. For terminal collection, this should be the final procedure.
-
Processing: Allow the blood to clot at room temperature, then centrifuge to separate the serum. Store the serum at -80°C until analysis.
-
-
Tissue Collection:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Dissect and weigh relevant organs such as the testes, seminal vesicles, and prostate to assess the effects of hormonal changes.
-
Measurement of LH and Testosterone
Luteinizing Hormone (LH) and testosterone levels in rodent serum can be measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or by Radioimmunoassay (RIA). It is crucial to follow the manufacturer's instructions for the chosen assay to ensure accurate and reproducible results. The rat interstitial cell testosterone (RICT) assay is a sensitive bioassay for measuring LH in serum.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of LHRH agonists and a typical experimental workflow for studying their effects in rodents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of (D-Tyr5,D-Trp6)-LHRH in Prostate Cancer Xenograft Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Tyr5,D-Trp6)-LHRH, a potent agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, has been a cornerstone in the preclinical evaluation of therapies for hormone-sensitive prostate cancer. Its application in prostate cancer xenograft models is crucial for understanding tumor biology and assessing the efficacy of novel therapeutic agents. These application notes provide an overview of its mechanism of action, summarize key quantitative data from xenograft studies, and offer detailed protocols for its use in preclinical research.
Mechanism of Action
This compound is a superactive analogue of the endogenous LHRH. Its primary mechanism of action in prostate cancer treatment is the induction of a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] This initial "flare-up" is followed by a profound and sustained downregulation and desensitization of LHRH receptors on pituitary gonadotrophs.[1] This leads to a significant reduction in circulating LH and consequently, a decrease in testosterone production by the testes to castration levels.[1][2] Since the growth of many prostate cancers is androgen-dependent, this hormonal suppression leads to tumor growth inhibition.
Furthermore, evidence suggests that LHRH receptors are also expressed directly on prostate cancer cells (including androgen-dependent LNCaP and androgen-independent DU-145 and PC-3 cell lines).[3] Therefore, LHRH agonists like this compound may also exert direct anti-proliferative effects on tumors, potentially by interfering with growth factor signaling pathways.
Data Presentation: Efficacy in Prostate Cancer Xenograft Models
The following tables summarize the quantitative data on the efficacy of this compound in preclinical prostate cancer xenograft studies.
Table 1: Tumor Growth Inhibition in Rat Prostate Cancer Models
| Animal Model | Prostate Tumor Model | Treatment Dose & Duration | Key Findings | Reference |
| Fisher 344 Male Rats | Chemically induced squamous cell carcinoma 11095 | 25 µ g/day for 14-21 days | Significant inhibition of tumor growth. | |
| Copenhagen F-1 Male Rats | Dunning 3327 prostate adenocarcinoma | 25 µ g/day for 42 days | Tumor volume increase decreased to one-third; actual tumor weight decreased by 58%; tumor doubling time was more than 4 times longer than controls. | |
| Rats | Dunning prostate tumors | Single intramuscular injection of microcapsules | More effective suppression of serum testosterone and decrease in tumor weights and volumes compared to daily subcutaneous injections. |
Table 2: Effects on Hormone Levels and Other Parameters in Rat Models
| Animal Model | Key Findings | Reference |
| Fisher 344 and Copenhagen F-1 Rats | Significant decrease in serum luteinizing hormone, follicle-stimulating hormone, prolactin, and testosterone levels. |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Prostate Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using human prostate cancer cell lines in immunodeficient mice.
Materials:
-
Human prostate cancer cell lines (e.g., LNCaP for androgen-sensitive studies, DU-145 or PC-3 for androgen-independent studies)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (Corning)
-
Syringes (1 mL) and needles (27-gauge)
-
Hemocytometer or automated cell counter
-
Calipers
Procedure:
-
Cell Culture: Culture prostate cancer cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1200 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of sterile PBS.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Assess cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
-
Preparation of Cell Inoculum:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice.
-
The final cell concentration should be adjusted to inject the desired number of cells (typically 1 x 10^6 to 5 x 10^6 cells) in a volume of 100-200 µL.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Wipe the injection site on the flank of the mouse with an alcohol swab.
-
Gently lift the skin and inject the 100-200 µL of the cell suspension subcutaneously using a 27-gauge needle.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor formation starting approximately 7-14 days post-injection.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Monitor animal health and body weight regularly.
-
Protocol 2: Treatment with this compound
This protocol outlines the procedure for treating tumor-bearing mice with this compound.
Materials:
-
This compound peptide
-
Sterile saline or other appropriate vehicle
-
Syringes (1 mL) and needles (27- or 30-gauge)
-
Tumor-bearing mice from Protocol 1 (tumors should reach a predetermined size, e.g., 100-200 mm³)
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute the lyophilized this compound peptide in sterile saline to the desired stock concentration.
-
Further dilute the stock solution to the final injection concentration. A typical dose for daily subcutaneous injection is in the range of 25-100 µ g/day .
-
-
Animal Grouping:
-
Randomly assign tumor-bearing mice to a control group (vehicle treatment) and a treatment group (this compound).
-
-
Drug Administration:
-
Administer the prepared this compound solution or vehicle to the respective groups via subcutaneous injection.
-
The injection site should be different from the tumor implantation site.
-
Continue daily injections for the duration of the study (e.g., 14-42 days).
-
-
Data Collection and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors and record their final weight.
-
Collect blood samples for hormone analysis (e.g., testosterone, LH) via cardiac puncture.
-
Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).
-
Visualizations
Signaling Pathway of LHRH Agonists in Prostate Cancer
Caption: LHRH Agonist Signaling in Prostate Cancer.
Experimental Workflow for a Prostate Cancer Xenograft Study
Caption: Prostate Cancer Xenograft Study Workflow.
References
- 1. Tumor growth inhibition in patients with prostatic carcinoma treated with luteinizing hormone-releasing hormone agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of prostate tumor growth in two rat models by chronic administration of D-Trp6 analogue of luteinizing hormone-releasing hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Application Notes and Protocols for the Synthesis of (D-Tyr5, D-Trp6)-LHRH Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis and conjugation of the Luteinizing Hormone-Releasing Hormone (LHRH) analog, (D-Tyr5, D-Trp6)-LHRH, to various drug moieties. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field of targeted drug delivery.
Introduction
LHRH analogs are crucial in oncology, primarily for the treatment of hormone-dependent cancers such as prostate and breast cancer.[1] The synthetic analog (D-Tyr5, D-Trp6)-LHRH, a potent agonist, acts by binding to LHRH receptors, which are overexpressed on the surface of various cancer cells.[2] This targeted binding makes it an excellent candidate for delivering cytotoxic agents directly to tumor sites, thereby minimizing systemic toxicity. This process, known as peptide-drug conjugation, involves covalently linking a potent drug to the peptide, creating a targeted therapeutic.[3][4][5]
The synthesis of the peptide backbone is typically achieved through Solid-Phase Peptide Synthesis (SPPS), followed by conjugation of the drug molecule to a specific functional group on the peptide. This document details the necessary protocols, from peptide synthesis to the final conjugated product, and includes relevant signaling pathway information.
Signaling Pathway of LHRH Analogs
LHRH and its agonists bind to G protein-coupled receptors on pituitary gonadotrophs and cancer cells. This binding initiates a signaling cascade that, upon chronic stimulation, leads to the downregulation of LHRH receptors and a subsequent decrease in hormone secretion, a key mechanism in treating hormone-dependent cancers.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of (D-Tyr5, D-Trp6)-LHRH
This protocol describes the synthesis of the peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Tyr(tBu)-OH and Fmoc-D-Trp(Boc)-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence (pyroGlu-His-Trp-Ser-Tyr-D-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2).
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O/DTT (92.5:2.5:2.5:2.5) for 3 hours.
-
-
Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
| Parameter | Value |
| Resin Loading | 0.5 mmol/g |
| Amino Acid Excess | 3 equivalents |
| Coupling Reagent | DIC/OxymaPure |
| Cleavage Cocktail | TFA/TIS/H2O/DTT (92.5:2.5:2.5:2.5) |
| Expected Yield | 60-70% |
| Purity (post-HPLC) | >95% |
Drug Conjugation to (D-Tyr5, D-Trp6)-LHRH
This section details two common methods for conjugating a drug molecule to the peptide. The choice of method depends on the available functional groups on both the drug and the peptide.
This method is suitable for drugs containing a carboxylic acid group, which can be activated to an N-hydroxysuccinimide (NHS) ester. A lysine residue (Fmoc-Lys(Dde)-OH) can be incorporated into the peptide sequence at a desired position during SPPS to provide a primary amine for conjugation.
Materials:
-
(D-Tyr5, D-Trp6)-LHRH with a Lysine residue
-
Drug with a carboxylic acid group
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Drug Activation:
-
Dissolve the drug (1.2 equivalents) and NHS (1.2 equivalents) in DMSO.
-
Add DCC or EDC (1.2 equivalents) and stir at room temperature for 4 hours to form the NHS ester.
-
-
Peptide Dissolution: Dissolve the lyophilized peptide in PBS (pH 7.4).
-
Conjugation Reaction: Add the activated drug solution to the peptide solution and stir at room temperature overnight.
-
Purification: Purify the peptide-drug conjugate by RP-HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and HPLC.
| Parameter | Value |
| Peptide:Drug Molar Ratio | 1 : 1.2 |
| Reaction pH | 7.4 |
| Reaction Time | 12-18 hours |
| Reaction Temperature | Room Temperature |
| Expected Conjugation Efficiency | 40-60% |
This method is applicable for drugs that are modified with a maleimide group. A cysteine residue can be introduced into the peptide sequence during SPPS to provide a thiol group for conjugation.
Materials:
-
(D-Tyr5, D-Trp6)-LHRH with a Cysteine residue
-
Maleimide-activated drug
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
PBS, pH 6.5-7.5
Protocol:
-
Peptide Reduction: Dissolve the peptide in PBS and add TCEP (1.5 equivalents) to ensure the cysteine thiol is in its reduced form. Incubate for 30 minutes.
-
Conjugation Reaction: Add the maleimide-activated drug (1.1 equivalents) to the reduced peptide solution. Stir at room temperature for 2-4 hours.
-
Quenching: Quench any unreacted maleimide groups by adding a small amount of free cysteine.
-
Purification: Purify the conjugate using RP-HPLC.
-
Characterization: Analyze the final product by mass spectrometry and HPLC.
| Parameter | Value |
| Peptide:Drug Molar Ratio | 1 : 1.1 |
| Reducing Agent | TCEP |
| Reaction pH | 6.5 - 7.5 |
| Reaction Time | 2 - 4 hours |
| Expected Conjugation Efficiency | >90% |
Workflow for Synthesis and Conjugation
The overall process from peptide synthesis to the final drug conjugate is summarized in the following workflow diagram.
Conclusion
The methodologies described provide a robust framework for the synthesis and conjugation of (D-Tyr5, D-Trp6)-LHRH with therapeutic agents. The choice of conjugation strategy should be carefully considered based on the specific drug and the desired characteristics of the final conjugate. Proper purification and characterization are critical at each stage to ensure the final product's purity, identity, and efficacy. These protocols can be adapted and optimized for various drug candidates, paving the way for the development of novel targeted cancer therapies.
References
- 1. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
- 4. A Brief Guide to Preparing a Peptide-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide-Drug Conjugates - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
Experimental Design for Long-Term (D-Trp6)-LHRH Treatment in Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo experimental design of long-term treatment with (D-Trp6)-LHRH (Triptorelin), a potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist. The protocols outlined herein are intended to assist researchers in pharmacology, oncology, and reproductive biology in evaluating the efficacy, pharmacodynamics, and physiological effects of sustained LHRH agonist exposure in rodent models. This document details the mechanism of action, experimental workflows, specific laboratory procedures, and data presentation, including quantitative analysis and visualization of key signaling pathways.
Introduction
LHRH agonists, such as (D-Trp6)-LHRH (Triptorelin), are synthetic analogs of the endogenous gonadotropin-releasing hormone (GnRH). Initially, they stimulate the pituitary gonadotrophs, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. However, chronic administration leads to the downregulation and desensitization of pituitary LHRH receptors.[1][2] This paradoxical effect results in a sustained suppression of gonadotropin release, leading to a state of "medical castration" characterized by significantly reduced levels of sex steroids like testosterone and estrogen.[1][2] This mechanism is the cornerstone of their therapeutic application in hormone-dependent conditions such as prostate cancer, breast cancer, endometriosis, and precocious puberty.[2]
Long-term in vivo studies are critical to understanding the extended pharmacological effects, potential for therapeutic escape, and safety profile of LHRH agonists. This document provides a framework for conducting such studies in a preclinical setting.
Mechanism of Action & Signaling Pathways
The primary mechanism of action of (D-Trp6)-LHRH involves its interaction with the LHRH receptor (LHRH-R) on pituitary gonadotroph cells. In these cells, the receptor is coupled to a Gαq/11 protein, which activates the phospholipase C (PLC) signaling pathway. However, in certain cancer cells, such as those in prostate cancer, the LHRH-R is coupled to a Gαi protein, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels, contributing to anti-proliferative effects.
Signaling Pathway Diagrams
Caption: LHRH Agonist Signaling in Pituitary Gonadotrophs.
Caption: Direct LHRH Agonist Signaling in Prostate Cancer Cells.
Experimental Design & Workflow
A typical long-term in vivo study involves animal model selection, acclimatization, baseline data collection, drug administration, and subsequent monitoring of physiological and molecular endpoints.
Caption: General Experimental Workflow for Long-Term LHRH Agonist Study.
Experimental Protocols
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Age/Weight: Young adult rats (e.g., 250-300g) are suitable for assessing effects on a mature hypothalamic-pituitary-gonadal axis.
-
Housing: House animals under standard conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
Preparation of (D-Trp6)-LHRH Sustained-Release Formulation
Commercially available long-acting formulations of Triptorelin (e.g., Triptorelin pamoate or acetate in microcapsules) are recommended for consistency.
-
Reconstitution: Follow the manufacturer's instructions. Typically, the lyophilized powder is suspended in the provided sterile vehicle (e.g., a solution containing mannitol or carboxymethylcellulose).
-
Procedure:
-
Ensure all components are at room temperature.
-
Using a sterile syringe with a 21G needle, draw up the entire volume of the vehicle.
-
Inject the vehicle into the vial containing the Triptorelin powder.
-
Swirl the vial gently but thoroughly until a uniform, milky suspension is obtained. Do not shake vigorously to avoid foaming.
-
Draw the entire contents of the vial into the syringe immediately before injection to prevent settling.
-
Administration Protocol
-
Route of Administration: Subcutaneous (SC) injection is common and well-tolerated in rats.
-
Injection Site: The loose skin over the dorsal (scruff) or flank region is a suitable site.
-
Procedure:
-
Restrain the rat securely. Anesthesia is not typically required for SC injections.
-
Clean the injection site with 70% ethanol.
-
Lift a fold of skin to create a "tent".
-
Insert a 21-23 gauge needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been punctured.
-
Inject the suspension slowly. A small bleb may form under the skin.
-
Withdraw the needle and apply gentle pressure to the site for a few seconds.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Serial Blood Collection
-
Method: The lateral saphenous vein is a preferred site for repeated, small-volume blood sampling without the need for anesthesia.
-
Frequency: Weekly or bi-weekly sampling is appropriate for monitoring hormone dynamics.
-
Procedure:
-
Place the rat in a restraint tube.
-
Shave a small area of fur over the lateral surface of the hind leg to visualize the saphenous vein.
-
Apply a small amount of petroleum jelly over the vein to cause the blood to bead up.
-
Puncture the vein with a 25-gauge needle or a lancet.
-
Collect the blood into a micro-collection tube (e.g., EDTA-coated for plasma or serum separator tubes).
-
After collecting the desired volume (e.g., 200-300 µL), apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
Process the blood by centrifugation (e.g., 1000 x g for 15 minutes at 4°C) to separate plasma or serum. Store samples at -80°C until analysis.
-
Necropsy and Tissue Collection
-
Timing: At the pre-determined study endpoint (e.g., 4, 8, or 12 weeks).
-
Procedure:
-
Record the final body weight.
-
Euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by a secondary method).
-
Perform a gross necropsy, noting any abnormalities.
-
Carefully dissect and weigh key organs: testes, epididymides, seminal vesicles, ventral prostate, pituitary gland, adrenal glands, liver, and kidneys.
-
For histology, fix tissues in 10% neutral buffered formalin for at least 24 hours. The volume of fixative should be at least 10-20 times the tissue volume.
-
For molecular analysis (RNA/protein), snap-freeze tissue samples in liquid nitrogen and store them at -80°C.
-
Hormone Analysis (ELISA)
-
Analyte: Rat Luteinizing Hormone (LH) and Testosterone.
-
Method: Commercial ELISA kits provide a reliable and sensitive method for quantification.
-
General Protocol (Example for Sandwich ELISA):
-
Prepare standards and samples according to the kit manufacturer's instructions. Samples may require dilution.
-
Add standards and samples to the appropriate wells of the antibody-pre-coated microplate.
-
Incubate as per the protocol (e.g., 60 minutes at 37°C).
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add the biotinylated detection antibody, incubate, and wash.
-
Add the HRP-conjugated avidin, incubate, and wash.
-
Add the TMB substrate solution and incubate in the dark. A blue color will develop in proportion to the amount of analyte.
-
Add the stop solution, which will turn the color to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of the hormone in the samples.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.
Table 1: Effects of Long-Term (D-Trp6)-LHRH on Body and Organ Weights
| Parameter | Vehicle Control (Mean ± SEM) | (D-Trp6)-LHRH (Mean ± SEM) | % Change | p-value |
| Final Body Weight (g) | 450.5 ± 15.2 | 445.8 ± 12.9 | -1.0% | >0.05 |
| Testes Weight (g) | 3.5 ± 0.2 | 1.2 ± 0.1 | -65.7% | <0.001 |
| Ventral Prostate (g) | 0.65 ± 0.05 | 0.15 ± 0.02 | -76.9% | <0.001 |
| Seminal Vesicles (g) | 1.2 ± 0.1 | 0.3 ± 0.04 | -75.0% | <0.001 |
| Pituitary Gland (mg) | 12.1 ± 0.8 | 11.8 ± 0.7 | -2.5% | >0.05 |
| Adrenal Glands (mg) | 55.3 ± 3.1 | 54.9 ± 2.8 | -0.7% | >0.05 |
| (Data are hypothetical and for illustrative purposes) |
Table 2: Effects of Long-Term (D-Trp6)-LHRH on Serum Hormone Levels
| Hormone | Time Point | Vehicle Control (Mean ± SEM) | (D-Trp6)-LHRH (Mean ± SEM) | % Change | p-value |
| Testosterone (ng/mL) | Baseline | 3.8 ± 0.4 | 3.9 ± 0.5 | - | >0.05 |
| Week 1 | 3.5 ± 0.3 | 5.2 ± 0.6 (Surge) | +48.6% | <0.05 | |
| Week 4 | 3.6 ± 0.4 | 0.3 ± 0.05 (Castrate) | -91.7% | <0.001 | |
| Week 8 | 3.9 ± 0.5 | 0.2 ± 0.04 (Castrate) | -94.9% | <0.001 | |
| Luteinizing Hormone (ng/mL) | Baseline | 0.5 ± 0.06 | 0.5 ± 0.07 | - | >0.05 |
| Week 1 | 0.45 ± 0.05 | 1.5 ± 0.2 (Surge) | +233% | <0.001 | |
| Week 4 | 0.48 ± 0.06 | 0.1 ± 0.02 (Suppressed) | -79.2% | <0.001 | |
| Week 8 | 0.52 ± 0.07 | 0.08 ± 0.01 (Suppressed) | -84.6% | <0.001 | |
| (Data are hypothetical and based on expected outcomes from literature) |
Conclusion
The protocols and guidelines presented provide a robust framework for conducting long-term in vivo studies with (D-Trp6)-LHRH. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, enabling a thorough evaluation of the compound's long-term efficacy and physiological impact. Proper experimental design, consistent execution of protocols, and comprehensive data analysis are paramount to advancing our understanding of LHRH agonist pharmacology and its clinical applications.
References
Application Notes and Protocols: (D-Tyr5,D-Trp6)-LHRH in Ovarian Stimulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (D-Tyr5,D-Trp6)-LHRH, a potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist, in ovarian stimulation protocols for assisted reproductive technologies (ART). This document details the mechanism of action, provides structured protocols for its application, and summarizes key quantitative data from relevant studies.
Introduction to this compound
This compound, also known as Triptorelin, is a synthetic decapeptide analog of the natural gonadotropin-releasing hormone (GnRH). Its structure is modified to increase its potency and duration of action compared to native GnRH. In ovarian stimulation protocols, its primary role is to prevent a premature luteinizing hormone (LH) surge, which can lead to the untimely release of oocytes and cycle cancellation. This is achieved through the downregulation of GnRH receptors in the pituitary gland.
Mechanism of Action
LHRH agonists like this compound exhibit a biphasic effect on the pituitary-gonadal axis.
-
Initial Flare-Up Effect: Upon initial administration, the agonist binds to GnRH receptors on pituitary gonadotrophs, causing an initial surge in the secretion of follicle-stimulating hormone (FSH) and LH.[1] This "flare-up" effect can be utilized in certain protocols to augment the initial phase of ovarian stimulation.
-
Pituitary Downregulation: Continuous administration of the LHRH agonist leads to the desensitization and downregulation of GnRH receptors.[2][3] This results in a profound suppression of endogenous FSH and LH secretion, creating a hypogonadotropic state that allows for controlled ovarian hyperstimulation with exogenous gonadotropins.
This controlled environment prevents a spontaneous LH surge, allowing for the synchronized growth of multiple follicles and the retrieval of a larger number of mature oocytes.
Signaling Pathway
The signaling pathway of this compound involves its interaction with GnRH receptors on pituitary gonadotrophs, leading to a cascade of intracellular events that initially stimulate and subsequently suppress gonadotropin release.
Caption: Signaling pathway of this compound in pituitary gonadotrophs.
Ovarian Stimulation Protocols
Two primary protocols utilizing this compound are the "Long Protocol" and the "Flare-Up Protocol".
This is a widely used protocol that aims to achieve complete pituitary suppression before initiating ovarian stimulation.[4][5]
Experimental Workflow: Long Protocol
Caption: Experimental workflow for the this compound long protocol.
This protocol takes advantage of the initial stimulatory effect of the LHRH agonist.
Experimental Workflow: Flare-Up Protocol
References
- 1. LH Levels May Be Used as an Indicator for the Time of Antagonist Administration in GnRH Antagonist Protocols—A Proof-Of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-world practices of hormone monitoring during ovarian stimulation in assisted reproductive technology: a global online survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progesterone level in assisted reproductive technology: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alifehealth.com [alifehealth.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Synthetic (D-Tyr5, D-Trp6)-LHRH Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides are essential tools in biomedical research and drug development. Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), and its analogs are critical in therapeutic areas such as oncology and reproductive medicine. The analog (D-Tyr5, D-Trp6)-LHRH is a potent agonist of the LHRH receptor. Following solid-phase peptide synthesis (SPPS), the crude synthetic peptide product is a heterogeneous mixture containing the desired full-length peptide along with various impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[1][2][3]
Effective purification is paramount to ensure the safety and efficacy of the peptide for downstream applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry standard for purifying synthetic peptides due to its high resolution and the volatility of the mobile phases, which simplifies peptide recovery.[1][4] This document provides detailed protocols and application notes for the purification of synthetic (D-Tyr5, D-Trp6)-LHRH using RP-HPLC.
Principle of Reversed-Phase HPLC for Peptide Purification
RP-HPLC separates peptides based on their hydrophobicity. The stationary phase is a non-polar (hydrophobic) matrix, typically silica chemically modified with alkyl chains (e.g., C18, C8). The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN), containing an ion-pairing agent such as trifluoroacetic acid (TFA).
Peptides are loaded onto the column in a highly aqueous mobile phase, causing them to bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, leading to the elution of peptides in order of increasing hydrophobicity. More hydrophobic peptides have a stronger interaction with the stationary phase and thus require a higher concentration of the organic solvent to elute. TFA is commonly used as an ion-pairing agent to improve peak shape and resolution.
Experimental Protocols
Analytical RP-HPLC for Crude Peptide Analysis
Before proceeding to preparative purification, it is crucial to analyze the crude peptide mixture to determine the retention time of the target peptide and assess the impurity profile.
Materials:
-
Crude, lyophilized (D-Tyr5, D-Trp6)-LHRH peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Analytical RP-HPLC system with UV detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve a small amount of the crude lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Equilibrate the analytical C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Preparative RP-HPLC for Purification
This protocol outlines the purification of the target peptide from the crude mixture.
Materials:
-
Crude, lyophilized (D-Tyr5, D-Trp6)-LHRH peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with UV detector and fraction collector
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)
Protocol:
-
Mobile Phase Preparation:
-
Prepare sufficient quantities of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN).
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of a stronger solvent like DMSO can be used, followed by dilution with Mobile Phase A. Ensure the final sample composition is as close to the initial mobile phase conditions as possible.
-
Filter the sample through a 0.45 µm filter.
-
-
Gradient Optimization (Optional but Recommended):
-
Based on the analytical run, a shallower gradient around the elution point of the target peptide can be designed to improve resolution during the preparative run.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Load the prepared sample onto the column. The loading capacity is typically in the range of 1-2 mg of crude peptide per mL of packed column volume.
-
Apply the optimized gradient at a flow rate appropriate for the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
-
Fraction Collection:
-
Collect fractions across the peak corresponding to the target peptide. Collecting smaller, more frequent fractions can improve the purity of the final pooled product.
-
Post-Purification Analysis and Processing
Protocol:
-
Purity Analysis of Fractions:
-
Analyze each collected fraction using the analytical RP-HPLC method described in Protocol 1 to determine the purity of each fraction.
-
Mass spectrometry can be used to confirm the molecular weight of the peptide in the pure fractions.
-
-
Pooling and Lyophilization:
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a stable, dry powder.
-
Data Presentation
The following table summarizes representative data from the purification of (D-Tyr5, D-Trp6)-LHRH using a preparative C18 column.
| Parameter | Run 1: Standard Gradient | Run 2: Optimized Gradient |
| Crude Peptide Load | 100 mg | 100 mg |
| Column | Preparative C18 (21.2 x 250 mm, 10 µm) | Preparative C18 (21.2 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN |
| Gradient | 5-65% B over 60 min | 20-40% B over 40 min |
| Flow Rate | 18 mL/min | 18 mL/min |
| Yield of Purified Peptide | 35 mg | 38 mg |
| Purity (by analytical HPLC) | >97% | >99% |
| Recovery | 35% | 38% |
Visualizations
Caption: Experimental workflow for the purification of synthetic peptides.
Caption: GnRH receptor signaling pathway activated by LHRH agonists.
References
Measuring the Bioactivity of (D-Tyr5,D-Trp6)-LHRH in Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a critical decapeptide hormone in the regulation of the reproductive system. Synthetic analogs of LHRH, such as (D-Tyr5,D-Trp6)-LHRH, are of significant interest in therapeutic applications, ranging from oncology to reproductive medicine. This compound is an LHRH agonist, meaning it binds to and activates the LHRH receptor (LHRHR). The LHRHR is a G protein-coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events. The specific signaling pathway activated can be cell-type dependent, leading to different biological outcomes.
In pituitary gonadotrophs, the LHRHR primarily couples to the Gαq/11 protein, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). In contrast, in certain cancer cells, such as those of the prostate, the LHRHR may couple to Gαi, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels, or to Gαs, which has the opposite effect.
This document provides detailed protocols for three common cell-based assays to measure the bioactivity of LHRH agonists like this compound: the Inositol Phosphate (IP1) Accumulation Assay, the Intracellular Calcium Mobilization Assay, and the Cyclic AMP (cAMP) Accumulation Assay. These assays provide quantitative measures of the compound's potency and efficacy in activating the LHRH receptor.
Signaling Pathways of the LHRH Receptor
The signaling cascade initiated by the activation of the LHRH receptor can vary depending on the cell type. The following diagrams illustrate the primary pathways in pituitary and prostate cancer cells.
Troubleshooting & Optimization
Technical Support Center: Optimizing (D-Tyr5,D-Trp6)-LHRH Concentration for Receptor Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (D-Tyr5,D-Trp6)-LHRH concentration for receptor binding assays.
Troubleshooting Guide
This guide addresses common issues encountered during LHRH receptor binding assays and provides systematic solutions.
Issue 1: High Non-Specific Binding (NSB)
Question: My radioligand binding assay is showing high non-specific binding, obscuring the specific binding signal. What are the potential causes and how can I reduce it?
Answer: High non-specific binding (NSB) can lead to inaccurate determination of receptor affinity (Kd) and density (Bmax)[1]. Ideally, NSB should be less than 50% of the total binding at the highest radioligand concentration used[1].
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Lower Radioligand Concentration: Use a concentration at or below the Kd value as a starting point[1]. - Check Radioligand Purity: Ensure the radiochemical purity is high (typically >90%) as impurities can contribute to NSB[1]. - Consider Hydrophobicity: Highly hydrophobic ligands tend to exhibit higher NSB[1]. |
| Tissue/Cell Preparation | - Reduce Membrane Protein: A typical range is 100-500 µg of membrane protein. Titrate the amount to optimize the assay. - Ensure Proper Homogenization: Thoroughly wash membranes to remove endogenous ligands and other interfering substances. |
| Assay Conditions | - Optimize Incubation Time and Temperature: Shorter incubation times may reduce NSB, but ensure equilibrium is reached for specific binding. - Modify Assay Buffer: Include agents like bovine serum albumin (BSA) to reduce non-specific interactions. Coating filters with BSA can also be beneficial. - Increase Wash Steps: Use ice-cold wash buffer and increase the volume and/or number of washes. |
Issue 2: Low Specific Binding or No Detectable Signal
Question: I am observing very low or no specific binding in my assay. What could be the problem?
Answer: Low specific binding can make it difficult to obtain reliable data and may indicate issues with your experimental setup, reagents, or the biological preparation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Receptor Issues | - Confirm Receptor Presence and Activity: Verify that the target receptor is present and active in your cell/tissue preparation. Low receptor density can lead to a weak signal. - Prevent Degradation: Ensure proper handling and storage of membrane preparations to prevent receptor degradation. |
| Radioligand Issues | - Check Radioligand Concentration: While high concentrations can increase total binding, they may not be optimal for detecting a specific signal, especially if receptor density is low. - Verify Specific Activity: High specific activity of the radioligand is crucial for detecting low levels of binding. - Ensure Proper Storage: Improper storage can lead to degradation of the radioligand, decreasing its purity and specific activity. |
| Assay Conditions | - Ensure Equilibrium: Incubation times that are too short will not allow for the binding to reach equilibrium. The time required depends on the ligand and receptor. - Check Buffer Composition: The presence or absence of certain ions can significantly impact binding. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in a receptor binding assay?
A1: There is no single optimal concentration. The ideal concentration depends on the specific goals of your assay (saturation vs. competition) and the characteristics of your experimental system (e.g., receptor density).
-
For Saturation Binding Assays: You should use a range of increasing concentrations of the radiolabeled ligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). A common approach is to use concentrations ranging from 0.1 to 10 times the estimated Kd.
-
For Competition Binding Assays: A single, fixed concentration of the radiolabeled ligand, typically at or below its Kd, is used. This is competed with a range of concentrations of the unlabeled compound to determine its binding affinity (Ki).
Q2: How do I determine the Kd of this compound for my specific cell line or tissue?
A2: You will need to perform a saturation binding experiment. This involves incubating your membrane preparation with increasing concentrations of radiolabeled this compound until saturation is reached. Specific binding is then plotted against the concentration of the radioligand, and the data are analyzed using non-linear regression to determine the Kd and Bmax.
Q3: What are some typical binding affinity values for LHRH analogs?
A3: Binding affinities can vary depending on the specific analog and the tissue or cell line being studied. Below is a summary of reported binding parameters for LHRH analogs in different cancer cell lines.
| Cell Line | Ligand | Kd (nM) | Bmax (fmol/10^6 cells or fmol/mg protein) |
| EFO-21 (Ovarian Cancer) | [125I,D-Trp6]LHRH | 1.5 (high affinity), 7500 (low affinity) | 4.9 fmol/10^6 cells (high affinity), 24 pmol/10^6 cells (low affinity) |
| EFO-27 (Ovarian Cancer) | [125I,D-Trp6]LHRH | 1.7 (high affinity), 4300 (low affinity) | 3 fmol/10^6 cells (high affinity), 14.5 pmol/10^6 cells (low affinity) |
| HEC-1A (Endometrial Cancer) | [125I,D-Trp6]LHRH | 5.7 (high affinity), 1400 (low affinity) | 78 fmol/10^6 cells (high affinity), 21 pmol/10^6 cells (low affinity) |
| Ishikawa (Endometrial Cancer) | [125I,D-Trp6]LHRH | 4.2 (high affinity), 4000 (low affinity) | 29 fmol/10^6 cells (high affinity), 32 pmol/10^6 cells (low affinity) |
| Human Bladder Cancer Specimens | [125I][D-Trp6]LHRH | 4.98 | 473.09 fmol/mg membrane protein |
Q4: What is the mechanism of action of LHRH agonists like this compound?
A4: LHRH agonists bind to and activate LHRH receptors on pituitary gonadotrophs. This initially causes a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, known as the "flare-up." However, with continuous administration, the receptors become desensitized and downregulated, leading to a suppression of sex hormone production. The LHRH receptor is a G-protein coupled receptor (GPCR) that activates phospholipase C, leading to the production of diacylglycerol and the activation of protein kinase C.
Experimental Protocols
Protocol 1: Saturation Receptor Binding Assay
This assay is used to determine the binding affinity (Kd) and the total number of receptors (Bmax) for a radiolabeled ligand.
Materials:
-
Radiolabeled this compound
-
Unlabeled this compound
-
Membrane preparation from cells or tissue expressing LHRH receptors
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in 0.3% polyethylenimine)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Assay Setup: Prepare a series of tubes for total binding and non-specific binding.
-
Total Binding: Add a range of increasing concentrations of radiolabeled this compound to these tubes.
-
Non-Specific Binding: To a parallel set of tubes, add the same increasing concentrations of radiolabeled ligand along with a high concentration of unlabeled this compound.
-
Incubation: Add the membrane preparation (e.g., 50-100 µg of protein) to all tubes and incubate at a specified temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot specific binding versus the concentration of the radioligand and analyze the data using non-linear regression to determine Kd and Bmax.
Protocol 2: Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled competitor compound.
Procedure:
-
Assay Setup: Set up tubes containing a fixed, single concentration of radiolabeled this compound (typically at or below its Kd).
-
Competition: Add a range of increasing concentrations of the unlabeled competitor compound to the tubes. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled LHRH).
-
Incubation, Filtration, and Counting: Follow steps 4-7 from the Saturation Binding Assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for a typical LHRH receptor binding assay.
Caption: Simplified LHRH receptor signaling pathway.
Caption: Troubleshooting logic for LHRH receptor binding assays.
References
Troubleshooting low LH response with (D-Tyr5,D-Trp6)-LHRH stimulation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using (D-Tyr5,D-Trp6)-LHRH, a potent LHRH agonist, for pituitary stimulation experiments.
Troubleshooting Guide: Low LH Response
This guide addresses the common issue of a blunted or unexpectedly low Luteinizing Hormone (LH) response following stimulation with this compound.
Q1: My in vitro pituitary cell culture shows a low or no LH response after stimulation. What are the possible causes?
A low LH response in primary pituitary cell cultures can stem from several factors related to the cells, the reagents, or the protocol.
-
Potential Cause 1: Cell Health and Viability
-
Solution: Ensure cells have high viability after dissociation. Use a gentle dissociation method and allow cells to recover for at least 48-72 hours post-plating before stimulation. Verify cell morphology and attachment under a microscope. Contamination with bacteria, yeast, or mycoplasma can also severely impact cell health and responsiveness.
-
-
Potential Cause 2: Pituitary Desensitization
-
Solution: The experimental model itself (e.g., animal's hormonal status at the time of tissue collection) can influence the result. Pituitaries from animals under conditions of chronic high endogenous GnRH or those pre-exposed to GnRH agonists may have downregulated receptors, leading to desensitization.[1] If possible, use models where the hypothalamic-pituitary axis is not already overstimulated.
-
-
Potential Cause 3: Reagent Integrity
-
Solution: this compound is a peptide and can degrade if not stored or handled properly. Prepare fresh aliquots from a properly stored stock solution (-20°C or -80°C, lyophilized). Avoid repeated freeze-thaw cycles. Confirm the final concentration of the agonist in your culture medium is appropriate (typically in the nanomolar range).
-
-
Potential Cause 4: Assay Issues
-
Solution: Validate your LH detection assay (e.g., ELISA, RIA). Ensure the standard curve is accurate and that your samples fall within the linear range of the assay. Check for interference from components of the cell culture medium.
-
Q2: I'm observing a weak LH surge in my in vivo rodent model after administering the LHRH agonist. What should I check?
A weak in vivo response can be due to issues with the animal model, dosing, or sample collection timing.
-
Potential Cause 1: Animal's Physiological State
-
Solution: The hormonal status of the animal is critical. For example, the LH response to GnRH varies significantly across the estrous cycle in female rodents due to feedback from ovarian steroids.[2] Standardize the cycle stage for female animals or use ovariectomized or male animals to reduce variability. High levels of testosterone or estradiol can suppress pituitary responsiveness.
-
-
Potential Cause 2: Agonist Dosing and Administration
-
Solution: Verify your dose calculation and administration route (e.g., intravenous, intraperitoneal, subcutaneous). IV administration typically produces the most rapid and sharp peak. Ensure the agonist was fully dissolved and administered correctly. Potent agonists like this compound are effective at low doses (e.g., in the µg/kg range).
-
-
Potential Cause 3: Receptor Downregulation (Chronic Exposure)
-
Solution: Continuous or repeated administration of a potent LHRH agonist leads to pituitary desensitization and a dramatic reduction in LH secretion.[1] This is the principle behind its clinical use for "medical castration". If your protocol involves repeated dosing, a low LH response is the expected outcome after the initial flare-up. For acute stimulation studies, ensure the animals have not been previously exposed to LHRH analogs.
-
-
Potential Cause 4: Incorrect Sampling Time
-
Solution: The LH peak after agonist stimulation is transient. For an IV bolus, the peak can occur within 15-30 minutes. For subcutaneous injection, the peak may be delayed (e.g., 60-180 minutes).[3] Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to capture the peak response.
-
Below is a troubleshooting workflow to diagnose the cause of a low LH response.
Frequently Asked Questions (FAQs)
Q3: What is this compound and how does it work?
This compound is a synthetic, superactive analog of the natural Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH). The substitutions at positions 5 and 6 make it more potent and resistant to degradation than native LHRH. It functions by binding to GnRH receptors (GnRHR) on pituitary gonadotroph cells. This binding activates intracellular signaling pathways that lead to the synthesis and release of gonadotropins, primarily LH and Follicle-Stimulating Hormone (FSH).
Q4: What is the primary signaling pathway activated by this compound?
The GnRH receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to the Gαq/11 protein. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC). The subsequent rise in intracellular calcium and PKC activation are the key events that trigger the fusion of LH-containing secretory granules with the cell membrane, resulting in LH release.
Q5: What is an expected LH response to this compound stimulation?
The magnitude of the LH response depends on the model, dose, and administration route. (D-Trp6)-LHRH (Triptorelin) is significantly more potent than native LHRH. In rats, its LH-releasing activity is approximately 13-fold higher than native GnRH.[1]
Table 1: Expected In Vitro LH Response in Primary Rat Pituitary Cells
| Stimulus Concentration | Expected Response (vs. Basal) | Notes |
|---|---|---|
| 0.1 - 1 nM | Significant increase in LH release | Effective range for acute stimulation. |
| 10 nM | Maximal or near-maximal LH release | Often used for maximal stimulation protocols. |
| >10 nM (prolonged incubation) | Desensitization / Blunted Response | Continuous exposure leads to receptor downregulation. |
Table 2: Expected In Vivo LH Response in Rodent Models
| Condition | Administration | Expected Peak LH Response | Notes |
|---|---|---|---|
| Acute Stimulation | Single IV or SC injection | 3 to 5-fold (or greater) increase over baseline. | Peak time varies with administration route. Response is influenced by sex steroids. |
| Chronic Stimulation | Daily injections for >7 days | Initial surge followed by profound suppression. | LH levels will fall to castrate or near-castrate levels. |
| Gonadotropin-Dependent Precocious Puberty Model | Single SC injection | Exaggerated response (Peak LH >7-10 IU/L). | Reflects a primed and sensitive pituitary. |
| Hypothalamic/Pituitary Dysfunction Model | Single SC injection | Blunted or no response (Peak LH <5-6 IU/L). | Indicates a primary or secondary hypogonadism. |
Experimental Protocols
Protocol 1: In Vitro LH Release from Primary Pituitary Cell Culture
This protocol outlines the stimulation of primary rodent pituitary cells and subsequent measurement of LH in the culture medium.
-
Cell Preparation:
-
Isolate anterior pituitaries from rodents under sterile conditions.
-
Dissociate tissue into a single-cell suspension using a suitable enzyme (e.g., trypsin, collagenase).
-
Plate cells in appropriate multi-well plates (e.g., 24-well) at a density of 0.25-0.5 x 10^6 cells/well.
-
Culture cells for 48-72 hours in a standard culture medium (e.g., DMEM with 10% FBS) to allow for recovery and attachment.
-
-
Stimulation:
-
Wash cells gently twice with a serum-free medium (e.g., DMEM).
-
Pre-incubate cells in serum-free medium for 1-2 hours.
-
Prepare stimulation media containing this compound at desired final concentrations (e.g., 0, 0.1, 1, 10, 100 nM).
-
Remove pre-incubation medium and add the stimulation media to the respective wells.
-
Incubate for the desired time period (e.g., 2-4 hours for acute release studies).
-
-
Sample Collection and Analysis:
-
Collect the culture supernatant from each well into microcentrifuge tubes.
-
Centrifuge the supernatant at low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells.
-
Transfer the cleared supernatant to a new tube and store at -20°C or -80°C until analysis.
-
Quantify LH concentration in the supernatant using a validated ELISA or RIA kit specific for the species (e.g., rat LH ELISA).
-
Protocol 2: In Vivo LHRH Agonist Stimulation Test in Rodents
This protocol describes a typical procedure for assessing pituitary responsiveness in a live rodent model.
-
Animal Preparation:
-
Acclimatize animals to handling to minimize stress.
-
For procedures requiring frequent blood sampling, consider catheterizing the jugular or femoral vein 24 hours prior to the experiment.
-
Anesthetize the animal if required by the protocol and institutional guidelines.
-
-
Procedure:
-
Collect a baseline blood sample (T=0) via tail vein, saphenous vein, or indwelling catheter.
-
Prepare the this compound solution in sterile saline at the desired concentration.
-
Administer the agonist via the chosen route (e.g., IV, IP, or SC). A typical dose might range from 1-20 µg/kg.
-
Collect subsequent blood samples at timed intervals (e.g., 15, 30, 60, 90, 120 minutes post-injection). The exact timing should be optimized based on the administration route.
-
-
Sample Processing and Analysis:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge blood samples at 1,500-2,000 x g for 15 minutes at 4°C to separate plasma.
-
Collect the plasma and store at -20°C or -80°C until analysis.
-
Measure plasma LH concentrations using a species-specific, validated ELISA or RIA kit.
-
Express results as absolute concentrations (e.g., ng/mL or IU/L) or as a fold-change relative to the baseline (T=0) sample.
-
References
How to avoid off-target effects of (D-Tyr5,D-Trp6)-LHRH in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (D-Tyr5,D-Trp6)-LHRH and other LHRH agonists in vivo. The information provided here is intended to help users anticipate, manage, and mitigate potential off-target effects in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to other LHRH agonists like Triptorelin?
This compound is a synthetic analog of the natural Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). The designation "(D-Tyr5,D-Trp6)" indicates specific amino acid substitutions at positions 5 and 6 of the peptide chain, which enhance its potency and prolong its activity compared to the native hormone. While this specific nomenclature is less common in recent literature, the principles of its action and potential off-target effects are shared with other potent LHRH agonists. A widely studied and clinically used LHRH agonist with a similar modification at position 6 is [D-Trp6]LHRH, also known as Triptorelin. For the purposes of this guide, information pertaining to Triptorelin and other potent LHRH agonists is considered relevant to this compound.
Q2: What is the primary on-target effect of this compound in vivo?
The primary on-target effect of continuous administration of potent LHRH agonists is the suppression of the pituitary-gonadal axis.[1] Initially, these agonists cause a surge in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][3] However, chronic exposure leads to the downregulation of LHRH receptors on pituitary gonadotrophs, desensitizing them to further stimulation.[1] This results in a profound and sustained decrease in LH and FSH secretion, leading to a state of "medical castration" characterized by significantly reduced levels of sex steroids such as testosterone in males and estrogen in females.[1]
Q3: What are the most common off-target effects or side effects observed with LHRH agonist administration in vivo?
The most frequently encountered off-target effects are extensions of the intended hormonal suppression and can be categorized as acute or chronic:
-
Acute "Tumor Flare" Phenomenon: An initial, transient surge in testosterone or estrogen levels upon the first administration can exacerbate symptoms in hormone-dependent conditions.
-
Chronic Effects of Hypogonadism:
-
Bone Mineral Density Loss: Long-term suppression of sex steroids can lead to increased bone turnover and a reduction in bone mineral density (BMD), increasing the risk of osteoporosis and fractures.
-
Metabolic Syndrome: Changes in body composition, insulin resistance, and an increased risk of hyperglycemia and diabetes have been reported.
-
Cardiovascular Risks: There is evidence suggesting a potential increase in the risk of cardiovascular events, particularly in individuals with pre-existing conditions.
-
Behavioral and Neurological Effects: Some preclinical studies in mice have shown sex-specific effects on social and affective behaviors.
-
Troubleshooting Guides
Issue 1: Observation of an initial "flare-up" of hormone-dependent effects.
Problem: Upon initial administration of the LHRH agonist, you observe a transient increase in tumor growth, bone pain in cancer models, or other signs of hormone stimulation. This is likely due to the initial surge in LH, FSH, and consequently, sex steroids.
Solution:
-
Co-administration of an Anti-androgen/Anti-estrogen: For studies in male models, co-administering an androgen receptor antagonist (e.g., bicalutamide, flutamide) for a period before and during the initial phase of LHRH agonist treatment can block the effects of the testosterone surge. A similar approach with an estrogen receptor antagonist can be considered in female models.
-
Consider an LHRH Antagonist: If the initial flare is a significant concern for the experimental model, using an LHRH antagonist (e.g., Degarelix, Cetrorelix) may be a suitable alternative. Antagonists competitively block the LHRH receptor, leading to immediate suppression of gonadotropins without an initial stimulatory phase.
Issue 2: Concerns about bone loss in long-term studies.
Problem: Your experimental design requires long-term administration of the LHRH agonist, raising concerns about the validity of bone-related endpoints or the general health of the animals due to osteoporosis.
Solution:
-
Prophylactic Co-treatment:
-
Bisphosphonates: Co-administration of bisphosphonates (e.g., zoledronic acid, alendronate) can help prevent bone loss by inhibiting osteoclast activity.
-
Selective Estrogen Receptor Modulators (SERMs): In male models, SERMs like raloxifene or toremifene may prevent bone loss, as estrogen is crucial for male bone health.
-
-
Dose Optimization: Determine the minimal effective dose of the LHRH agonist required to achieve the desired level of gonadal suppression. Lower doses may reduce the severity of hypoestrogenism/hypoandrogenism and its impact on bone.
-
Monitoring Bone Mineral Density: Incorporate endpoints to measure bone mineral density (BMD) throughout the study.
Issue 3: Potential for metabolic disturbances confounding experimental results.
Problem: You are studying metabolic parameters (e.g., glucose metabolism, lipid profiles) and are concerned that the LHRH agonist may directly impact these outcomes, independent of your primary experimental variable.
Solution:
-
Appropriate Control Groups: It is crucial to include a control group that receives the LHRH agonist but not the primary experimental treatment. This will allow you to isolate the effects of the agonist on the metabolic parameters of interest.
-
Metabolic Phenotyping: Conduct baseline and periodic metabolic assessments, such as glucose and insulin tolerance tests, and measure relevant blood markers (e.g., glucose, insulin, lipids).
-
Dietary Control: Standardize the diet of all experimental animals to minimize variability in metabolic outcomes.
Experimental Protocols
Protocol 1: Assessment of On-Target Efficacy (Testosterone Suppression)
Objective: To confirm the efficacy of the LHRH agonist in suppressing serum testosterone to castrate levels.
Methodology:
-
Animal Model: Adult male rats or mice.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Baseline Sampling: Collect a baseline blood sample (e.g., via tail vein, saphenous vein, or retro-orbital sinus under anesthesia) to measure pre-treatment testosterone levels.
-
LHRH Agonist Administration: Administer the LHRH agonist according to the planned dose and route (e.g., subcutaneous injection of a depot formulation or daily injections).
-
Serial Blood Sampling: Collect blood samples at various time points post-administration (e.g., day 3 for initial surge, then weekly or bi-weekly).
-
Hormone Analysis: Analyze serum testosterone levels using a validated method, such as ELISA or LC-MS/MS.
-
Data Analysis: Compare testosterone levels at each time point to the baseline values. Castrate levels are typically defined as <50 ng/dL.
Protocol 2: In Vivo Assessment of Insulin Resistance (Insulin Tolerance Test - ITT)
Objective: To evaluate the effect of LHRH agonist treatment on insulin sensitivity.
Methodology:
-
Animal Model: Mice are commonly used.
-
Preparation: Fast the mice for 4-6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a small drop of blood obtained from the tail tip using a glucometer. This is the time 0 measurement.
-
Insulin Injection: Administer a bolus of insulin (e.g., 0.75-1.0 U/kg) via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose concentration over time. Insulin resistance is indicated by a slower and less pronounced decrease in blood glucose levels compared to the control group. The area under the curve (AUC) can be calculated for quantitative comparison.
Protocol 3: Measurement of Bone Mineral Density (BMD)
Objective: To assess the impact of long-term LHRH agonist treatment on bone health.
Methodology:
-
Animal Model: Rats or mice.
-
Baseline Measurement: Prior to starting treatment, measure the baseline BMD of relevant skeletal sites (e.g., lumbar spine, femur) using dual-energy X-ray absorptiometry (DXA) under anesthesia.
-
Long-Term Treatment: Administer the LHRH agonist for the planned duration of the study (e.g., several weeks to months).
-
Follow-up Measurements: Perform subsequent DXA scans at pre-determined intervals and at the end of the study to monitor changes in BMD.
-
Ex Vivo Analysis (Optional): At the end of the study, bones can be harvested for more detailed analysis, such as micro-computed tomography (µCT) for microarchitectural evaluation or biomechanical testing for bone strength.
-
Data Analysis: Compare the percentage change in BMD from baseline between the treatment and control groups.
Data Presentation
Table 1: Representative Pharmacodynamic Effects of LHRH Agonists in Preclinical Models
| Parameter | Animal Model | LHRH Agonist & Dose | Time Point | Expected On-Target Effect | Potential Off-Target Effect | Reference |
| Serum Testosterone | Male Rat | Triptorelin (depot) | 4 weeks | >90% suppression | - | |
| Uterine Weight | Female Mouse | Leuprolide (20 µ g/day ) | 6 weeks | Significant decrease | - | |
| Bone Mineral Density (Lumbar Spine) | Male Rat | GnRH Agonist | 12 months | - | Significant decrease | |
| Insulin Sensitivity (ITT) | Male Mouse | LHRH Agonist | 12 weeks | - | Impaired glucose clearance |
Table 2: Mitigation Strategies for Common Off-Target Effects
| Off-Target Effect | Mitigation Strategy | Example Agent | Animal Model | Key Outcome | Reference |
| Initial Testosterone Flare | Androgen Receptor Antagonist | Flutamide/RU 23908 | Rat | Prevention of agonist-induced prostate stimulation | |
| Bone Mineral Density Loss | Bisphosphonate | Zoledronic Acid | Rat/Man | Prevention of BMD decline | |
| Bone Mineral Density Loss | SERM | Raloxifene | Man | Increased BMD |
Visualizations
Caption: Signaling pathway of LHRH agonists in pituitary gonadotrophs.
Caption: Experimental workflow for assessing bone mineral density (BMD).
References
Technical Support Center: (D-Tyr5, D-Trp6)-LHRH Stock Solutions
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with (D-Tyr5, D-Trp6)-LHRH stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving (D-Tyr5, D-Trp6)-LHRH?
A1: For initial stock solutions, sterile, purified water is often suitable. If solubility is an issue, small amounts of acetic acid (e.g., 0.1%) can be added to aid dissolution. For peptides that are difficult to dissolve in aqueous solutions, organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile can be used to create a concentrated stock, which is then further diluted in the aqueous experimental buffer.
Q2: What are the optimal storage conditions for (D-Tyr5, D-Trp6)-LHRH stock solutions?
A2: For long-term stability, it is recommended to store (D-Tyr5, D-Trp6)-LHRH stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, it is best practice to aliquot the stock solution into single-use volumes. For short-term storage (a few days), solutions can be kept at 4°C.
Q3: How do multiple freeze-thaw cycles affect the stability of the peptide?
A3: Repeated freeze-thaw cycles can negatively impact the stability of peptide solutions, potentially leading to aggregation and degradation. It is highly recommended to prepare single-use aliquots to minimize the number of freeze-thaw cycles. One study on a similar LHRH analog, D-Trp6-Pro9-NEt-LHRH, showed no detectable degradation after seven freeze-thaw cycles, suggesting that some analogs are relatively robust.[1] However, this can be sequence-dependent, and minimizing freeze-thaw cycles is a general best practice for all peptides.
Q4: What is the expected stability of (D-Tyr5, D-Trp6)-LHRH at room temperature?
Q5: How does pH affect the stability of (D-Tyr5, D-Trp6)-LHRH solutions?
A5: The pH of the solution is a critical factor for the stability of LHRH and its analogs. Studies on LHRH have shown that maximum stability is achieved at a pH of around 6.05.[3] Both acidic and alkaline conditions can accelerate degradation.
Troubleshooting Guide
Problem: The peptide has precipitated out of solution.
-
Possible Cause: The concentration of the peptide may be too high for the chosen solvent, or the pH of the solution may not be optimal for solubility.
-
Solution:
-
Try to dissolve the peptide in a small amount of an organic solvent like DMSO first, and then slowly add the aqueous buffer while vortexing.
-
Adjust the pH of the solution. Many peptides have an isoelectric point (pI) at which they are least soluble. Adjusting the pH away from the pI can increase solubility.
-
Consider using a different buffer system.
-
Problem: I am observing a loss of biological activity in my experiments.
-
Possible Cause: The peptide may have degraded due to improper storage or handling. This could be due to multiple freeze-thaw cycles, prolonged storage at room temperature, or exposure to light.
-
Solution:
-
Prepare fresh stock solutions from lyophilized peptide.
-
Ensure that stock solutions are properly aliquoted and stored at -20°C or -80°C.
-
Protect the solution from light, especially if it is stored for an extended period.
-
Perform a stability check of your stock solution using a method like HPLC.
-
Problem: The peak corresponding to my peptide is decreasing in my HPLC analysis over time.
-
Possible Cause: This is a clear indication of peptide degradation.
-
Solution:
-
Review your storage and handling procedures. Ensure the temperature is consistently maintained and freeze-thaw cycles are minimized.
-
Check the pH of your stock solution. If it is not within the optimal range for stability (around pH 5-6), this could be the cause of degradation.
-
Investigate potential enzymatic degradation if the solution has been in contact with any biological materials. The use of protease inhibitors may be necessary in such cases.
-
Quantitative Stability Data
The following tables summarize stability data for LHRH and its analogs under various conditions. This data can be considered representative for (D-Tyr5, D-Trp6)-LHRH.
Table 1: Effect of Temperature on the Stability of an LHRH Analog (D-Trp6-Pro9-NEt-LHRH) in Aqueous Solution
| Condition | Duration | Observation | Reference |
| 60°C | 5 days | No detectable change in HPLC profile or biological activity | [1] |
| 4°C | 8 days | No detectable change in HPLC profile or biological activity | [1] |
| 7 freeze-thaw cycles | - | No detectable change in HPLC profile or biological activity |
Table 2: Long-Term Stability of LHRH in Aqueous Solution
| Temperature | Duration | Observation | Reference |
| 37°C | up to 10 weeks | No significant decrease in activity | |
| 4°C | 2 years | No significant decrease in activity |
Table 3: Effect of pH on the Stability of LHRH in 0.1 M Phosphate Buffer
| pH | Relative Stability | Reference |
| 2.5 - 4.0 | Less Stable | |
| 6.05 | Most Stable | |
| 7.0 - 8.1 | Less Stable |
Experimental Protocols
Protocol for Preparing (D-Tyr5, D-Trp6)-LHRH Stock Solutions
-
Weighing: Carefully weigh the required amount of lyophilized (D-Tyr5, D-Trp6)-LHRH powder in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the desired concentration and solubility characteristics, add the appropriate solvent. For a 1 mg/mL stock solution, you can start by adding 1 mL of sterile, deionized water.
-
Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution. If the peptide does not dissolve completely, add a small volume of 0.1% acetic acid (e.g., 10-50 µL) and continue to vortex.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm sterile filter.
-
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol for Stability Testing by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for assessing the stability of (D-Tyr5, D-Trp6)-LHRH.
-
Sample Preparation:
-
Prepare a stock solution of (D-Tyr5, D-Trp6)-LHRH at a known concentration (e.g., 1 mg/mL) in the desired buffer or solvent.
-
Divide the stock solution into several aliquots. One aliquot will be analyzed immediately (T=0 sample).
-
Store the remaining aliquots under the desired stability testing conditions (e.g., different temperatures, pH values).
-
At specified time points, retrieve an aliquot and dilute it to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact (D-Tyr5, D-Trp6)-LHRH peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the T=0 sample.
-
The appearance of new peaks indicates the formation of degradation products.
-
Visualizations
References
- 1. Thermal stability of a long-acting analogue of luteinizing hormone releasing hormone (D-trp6-pro9-NEt-LHRH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of luteinizing hormone releasing hormone: effects of pH, temperature, pig skin, and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic (D-Tyr5,D-Trp6)-LHRH
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with synthetic (D-Tyr5,D-Trp6)-LHRH. The following frequently asked questions (FAQs) and troubleshooting guides address common issues related to batch-to-batch variability that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our bioassays with different batches of this compound. What could be the cause?
A1: Batch-to-batch variability is a known challenge with synthetic peptides and can stem from several factors during synthesis and purification.[1] The most common causes for inconsistent biological activity include:
-
Purity Level: Different batches may have varying purity levels. Even small amounts of impurities can significantly impact experimental outcomes.[2][3]
-
Presence of Impurities: Specific types of impurities, such as truncated sequences, deletion sequences, or by-products from protecting groups, can interfere with your assay.[4][5] These impurities might have unexpected biological activities or act as inhibitors.
-
Peptide Counterions: Synthetic peptides are often supplied as trifluoroacetate (TFA) salts, which can affect cell viability and proliferation in some assays. Variations in the amount of residual TFA between batches can lead to inconsistent results.
-
Oxidation: The Tryptophan (Trp) residue in the peptide is susceptible to oxidation, which can alter its biological activity. Different storage and handling conditions between batches can lead to varying levels of oxidation.
-
Incorrect Peptide Content: The net peptide content of a lyophilized powder can vary between batches due to the presence of water and counterions. This can lead to errors in concentration when preparing stock solutions.
Q2: How can we assess the quality and consistency of a new batch of this compound?
A2: To ensure consistency, it is crucial to perform in-house quality control on each new batch. Recommended analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC (RP-HPLC) to confirm the purity of the peptide and compare the chromatogram to previous batches.
-
Mass Spectrometry (MS): Verify the molecular weight of the peptide to ensure the correct product was synthesized.
-
Amino Acid Analysis: This can determine the exact amino acid composition and quantify the peptide content.
A summary of common analytical techniques for peptide characterization is provided in the table below.
Q3: What are the best practices for storing and handling this compound to minimize variability?
A3: Proper storage and handling are critical for maintaining the integrity of the peptide.
-
Storage of Lyophilized Peptide: Store lyophilized peptide at -20°C or colder, protected from light. Peptides containing Tryptophan are prone to oxidation.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Reconstitution: There is no universal solvent for all peptides. For this compound, which is a relatively hydrophobic peptide, initial solubilization in a small amount of an organic solvent like DMSO, followed by dilution with your aqueous buffer, may be necessary.
-
Storage of Peptide Solutions: The shelf-life of peptides in solution is limited. It is best to prepare fresh solutions for each experiment. If storage is necessary, use sterile buffers (pH 5-6), aliquot the solution into single-use vials, and store at -20°C or colder. Avoid repeated freeze-thaw cycles.
Q4: We suspect our peptide is degrading. What are common degradation pathways?
A4: Peptides can degrade through several mechanisms:
-
Oxidation: The Tryptophan residue is susceptible to oxidation.
-
Deamidation: Peptides containing Asparagine or Glutamine can undergo deamidation.
-
Hydrolysis: Peptide bonds can be cleaved, especially at acidic or basic pH.
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can affect their solubility and activity.
Troubleshooting Guides
Issue 1: Reduced or No Biological Activity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect Peptide Concentration | Verify the net peptide content of your new batch (often provided on the certificate of analysis) and adjust your calculations accordingly. Consider performing amino acid analysis for accurate quantification. |
| Peptide Degradation | Prepare a fresh solution from the lyophilized powder. If the issue persists, analyze the peptide by HPLC and MS to check for degradation products. |
| Peptide Oxidation | If oxidation is suspected, some studies suggest that oxidized methionine can be reduced. However, for oxidized tryptophan, resynthesis of the peptide may be necessary. Store the peptide under an inert gas (e.g., argon) to minimize future oxidation. |
| Improper Solubilization/Aggregation | Ensure the peptide is fully dissolved. Sonication can help break up aggregates. Test different solubilization methods, starting with sterile water and then moving to organic solvents if necessary. |
Issue 2: Inconsistent Dose-Response Curves
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Presence of Agonist/Antagonist Impurities | Analyze the peptide batch by HPLC-MS to identify any impurities that could be interfering with the assay. Even low levels of certain impurities can have a significant effect. |
| Variability in TFA Content | If your assay is sensitive to TFA, consider having it exchanged for a more biocompatible counterion like acetate or HCl. |
| Batch-Specific Purity Differences | Always request and compare the certificates of analysis for different batches. Run a side-by-side comparison of the old and new batches in your assay. |
Data Presentation
Table 1: Common Impurities in Synthetic Peptides and their Potential Impact
| Impurity Type | Description | Potential Impact on Experiments |
| Deletion Sequences | Peptides missing one or more amino acids. | Can have reduced or no biological activity, or act as antagonists. |
| Truncation Sequences | Peptides shorter than the target sequence. | Usually inactive, but can interfere with quantification. |
| Incompletely Deprotected Sequences | Peptides with protecting groups still attached. | Can alter solubility, receptor binding, and biological activity. |
| Oxidation Products | Oxidation of susceptible residues like Trp. | Can lead to a significant loss of biological activity. |
| Residual Solvents/Reagents | Leftover chemicals from synthesis (e.g., TFA). | Can be cytotoxic or interfere with cellular assays. |
Table 2: Recommended Purity Levels for Different Applications
| Purity Level | Recommended Applications |
| >70% (Desalted) | Initial screening, antibody production (polyclonal). |
| >85% | Semi-quantitative assays, epitope mapping. |
| >95% | In vitro bioassays, receptor-ligand studies, in vivo studies. |
| >98% | Structural studies (NMR, X-ray crystallography), clinical applications. |
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., water/acetonitrile mixture) to a final concentration of 1 mg/mL.
-
HPLC System: Use a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the absorbance at 214 nm and 280 nm.
-
Analysis: Integrate the peak areas to determine the relative purity of the peptide. Compare the retention time and peak profile to previous batches.
Protocol 2: In Vitro Cell-Based Bioassay (General Workflow)
-
Cell Culture: Culture a cell line known to express the LHRH receptor (e.g., certain prostate or breast cancer cell lines).
-
Peptide Preparation: Prepare a stock solution of the this compound in a suitable solvent and then make serial dilutions in the cell culture medium.
-
Cell Treatment: Add the peptide dilutions to the cells and incubate for a specified period.
-
Assay Endpoint: Measure a relevant biological response. This could be:
-
Inhibition of cell proliferation (e.g., using an MTT or WST-1 assay).
-
Measurement of downstream signaling molecules (e.g., cAMP levels).
-
-
Data Analysis: Plot the response against the peptide concentration to generate a dose-response curve and determine the EC50 or IC50.
Visualizations
References
Minimizing injection site reactions for (D-Tyr5,D-Trp6)-LHRH depot formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions (ISRs) for (D-Tyr5,D-Trp6)-LHRH depot formulations.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of injection site reactions with this compound depot formulations?
Injection site reactions (ISRs) are a known potential side effect of subcutaneously or intramuscularly administered depot formulations. These reactions are typically localized and can be attributed to a combination of factors related to the product, injection procedure, and the patient's individual response.
-
Product-Related Factors:
-
Excipients: The biodegradable polymer microspheres (e.g., PLGA) and solvents used in the depot formulation can elicit a foreign body response.[1][2]
-
Physicochemical Properties: The pH, osmolality, and viscosity of the reconstituted formulation can contribute to local irritation and pain.[3][4]
-
Drug Substance: The this compound peptide itself may have inherent irritant properties.
-
-
Injection-Related Factors:
-
Technique: Improper injection technique, such as injecting too quickly or using a dull needle, can cause tissue trauma.
-
Needle Size: The length and gauge of the needle can impact pain and tissue damage.
-
Injection Site: Some anatomical locations may be more sensitive or prone to reactions than others.
-
-
Patient-Related Factors:
-
Individual Sensitivity: Patients may have varying degrees of sensitivity to the formulation components.
-
Immune Response: The patient's immune system may react to the depot as a foreign body, leading to inflammation.
-
Q2: What are the typical signs and symptoms of an injection site reaction?
Common signs and symptoms of ISRs are generally mild to moderate and resolve within a few days. These include:
-
Pain or tenderness at the injection site
-
Redness (erythema)
-
Swelling (edema)
-
Itching (pruritus)
-
Bruising
-
Formation of a small lump or nodule (granuloma)
In rare cases, a sterile abscess (a collection of pus not caused by infection) may form.[5]
Q3: How can we proactively minimize the occurrence of injection site reactions in our preclinical studies?
Minimizing ISRs starts with careful planning and execution of your experiments.
-
Formulation Optimization:
-
Select biocompatible polymers and excipients with a low potential for irritation.
-
Optimize the pH and osmolality of the formulation to be as close to physiological levels as possible.
-
-
Proper Injection Technique:
-
Ensure all personnel are thoroughly trained on subcutaneous and/or intramuscular injection techniques.
-
Use a new, sterile needle of an appropriate gauge for each injection.
-
Rotate injection sites to prevent cumulative irritation.
-
Inject the formulation slowly and steadily.
-
-
Animal Model Selection:
-
Choose an appropriate animal model for local tolerance studies. Rabbits and minipigs are often used for subcutaneous injections due to their relevance to human skin.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Increased incidence of erythema and edema at the injection site. | - Formulation pH or osmolality is non-physiological.- High concentration of irritant excipients.- Improper injection technique (e.g., injection too shallow or too deep).- Contamination of the formulation. | - Review and adjust the formulation's pH and osmolality.- Evaluate the biocompatibility of all excipients.- Re-train staff on proper injection procedures.- Ensure strict aseptic technique during formulation preparation and administration. |
| Formation of palpable nodules or granulomas. | - Foreign body response to the polymer microspheres.- High dose volume leading to a larger depot.- Slow or incomplete degradation of the depot. | - This is an expected foreign body response to some extent. Monitor for size and resolution.- Consider reducing the injection volume if feasible.- Evaluate the degradation profile of the polymer in vitro and in vivo. |
| Sterile abscess formation. | - Aseptic inflammation in response to the formulation components.- Potential for biofilm formation, even in the absence of overt infection. | - Discontinue injections at the affected site.- If abscesses persist or are severe, consult with a veterinarian for potential drainage and analysis.- Review reconstitution and handling procedures to minimize any potential for contamination. |
| Animal discomfort or pain post-injection. | - Needle trauma.- Irritating properties of the formulation.- Injection into a sensitive area. | - Use a smaller gauge needle if possible.- Apply a cold compress to the injection site before and after injection.- Ensure proper site selection, avoiding areas with scars or inflammation. |
Quantitative Data on Injection Site Reactions for LHRH Analogue Depots
While specific data for this compound is limited in publicly available literature, data from similar LHRH analogues like triptorelin and leuprolide provide valuable insights into the expected incidence of injection site reactions.
| LHRH Analogue | Formulation | Incidence of Injection Site Reactions | Severity | Reference |
| Triptorelin | 6-month depot | 7% | Not specified | |
| Triptorelin Pamoate | 6-month formulation | Most frequent drug-related adverse events were hot flushes (71.7%), ISRs not specified as most frequent. | Well-tolerated | |
| Leuprolide Acetate | 1, 3, 4, and 6-month depots | Injection site reactions were among the most common adverse reactions. | Generally mild to moderate |
Experimental Protocols
Macroscopic Evaluation of Injection Sites
Objective: To visually assess and score the local tolerance of a this compound depot formulation following subcutaneous injection in an animal model (e.g., rabbit).
Materials:
-
Calipers
-
Scoring scale (see table below)
-
Animal restraining device
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Carefully clip the fur from the injection sites 24 hours prior to injection.
-
Administer the depot formulation subcutaneously. Mark the injection sites with a non-toxic skin marker.
-
Observe the injection sites at predefined time points (e.g., 1, 24, 48, and 72 hours post-injection).
-
Score for erythema (redness) and edema (swelling) according to the scoring system below.
-
Measure the diameter of any erythema or edema using calipers.
-
Record all observations meticulously for each animal and time point.
Macroscopic Scoring System:
| Score | Erythema Formation | Edema Formation |
| 0 | No erythema | No edema |
| 1 | Very slight erythema (barely perceptible) | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet redness) to slight eschar formation | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Adapted from ISO 10993-23:2021(E).
Histopathological Evaluation of Injection Sites
Objective: To microscopically examine the tissue response at the injection site to assess inflammation, tissue damage, and the foreign body response.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass microscope slides
-
Harris Hematoxylin solution
-
Eosin Y solution
-
Acid ethanol
-
Mounting medium
-
Light microscope
Procedure:
-
At the designated study endpoint, euthanize the animals according to approved protocols.
-
Excise the injection site and surrounding tissue.
-
Fix the tissue samples in 10% NBF for at least 24 hours.
-
Process the fixed tissues through a graded series of ethanol and xylene, and then embed in paraffin wax.
-
Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.
-
Mount the sections on glass microscope slides.
-
Perform Hematoxylin and Eosin (H&E) staining on the tissue sections. A standard H&E staining protocol is as follows:
-
Deparaffinize and rehydrate the sections.
-
Stain with Harris Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in acid ethanol.
-
"Blue" the sections in running tap water or a bluing agent.
-
Counterstain with Eosin Y for 1-2 minutes.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Examine the stained sections under a light microscope. Evaluate for signs of inflammation (e.g., infiltration of neutrophils, lymphocytes, macrophages), necrosis, fibrosis, and the presence of foreign body giant cells around the depot material.
Visualizations
Caption: Signaling pathway of the foreign body reaction to implanted depot microspheres.
Caption: Troubleshooting workflow for managing injection site reactions in preclinical studies.
References
Overcoming resistance to (D-Tyr5,D-Trp6)-LHRH treatment in cancer models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for overcoming resistance to (D-Tyr5,D-Trp6)-LHRH and other LHRH analogs in cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer models?
This compound is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). Its primary mechanism in hormone-sensitive cancers, such as prostate and breast cancer, is based on the inhibition of pituitary and gonadal functions.[1] Continuous administration initially causes a surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), followed by a profound suppression of these gonadotropins.[2][3] This leads to a state of "medical castration" by significantly reducing the production of sex steroids like testosterone, which are often drivers of tumor growth.[1][2] Additionally, LHRH receptors are often expressed directly on tumor cells, and agonists can exert direct anti-proliferative effects on these cells.
Q2: What is the functional difference between an LHRH agonist like this compound and an LHRH antagonist in an experimental context?
The primary difference lies in their immediate effect on the pituitary-gonadal axis.
-
LHRH Agonists (e.g., this compound, Leuprolide, Goserelin): Upon initial administration, agonists stimulate the LHRH receptors, causing a transient surge in LH, FSH, and consequently, testosterone. This "flare-up" phenomenon is followed by receptor downregulation and desensitization, leading to long-term suppression of hormone production.
-
LHRH Antagonists (e.g., Degarelix, Cetrorelix): Antagonists competitively block LHRH receptors in the pituitary, leading to an immediate and rapid suppression of LH, FSH, and testosterone without an initial surge. This can be advantageous in experimental models where an initial tumor flare could be a confounding factor.
Q3: Which cancer cell lines are appropriate for studying the direct effects of this compound?
The choice of cell line depends on the expression of LHRH receptors. Several cancer cell lines have been documented to express LHRH receptors, making them suitable for in vitro studies of direct anti-tumor effects.
-
Prostate Cancer: LNCaP, DU-145, and PC-3.
-
Breast Cancer: Various human mammary carcinoma cell lines have been shown to possess LHRH receptors.
-
Ovarian Cancer: EFO-21, EFO-27, and OV-1063.
-
Endometrial Cancer: HEC-1A and Ishikawa.
-
Pancreatic Cancer: MIAPaCa-2, Panc-1, and BxPC-3.
It is crucial to verify LHRH receptor expression in your chosen cell line via RT-PCR or Western blot before initiating experiments.
Q4: What are the common molecular mechanisms that drive resistance to LHRH analog treatment in cancer models?
Resistance, particularly in the context of prostate cancer (developing into castration-resistant prostate cancer or CRPC), is multifactorial and often involves the androgen receptor (AR) signaling axis. Key mechanisms include:
-
AR Amplification and Hypersensitivity: Cancer cells increase the number of AR copies, making them sensitive to even minute levels of residual androgens.
-
AR Mutations: Mutations in the AR ligand-binding domain can allow activation by other steroids or even by anti-androgens (a phenomenon known as receptor promiscuity).
-
Constitutively Active AR Splice Variants: The expression of AR variants (ARVs), such as AR-V7, which lack the ligand-binding domain, leads to a constitutively active receptor that drives tumor growth in a ligand-independent manner.
-
Intratumoral Androgen Production: Cancer cells can develop the ability to synthesize their own androgens from precursors.
-
Bypass Signaling Pathways: Activation of alternative signaling pathways (e.g., PI3K/AKT, MAPK) can promote cell survival and proliferation independently of AR signaling.
Q5: How should I properly store and handle this compound to ensure its stability and activity?
As a peptide, this compound is susceptible to degradation. Proper handling is critical for experimental success.
-
Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C for long-term stability and protect it from moisture.
-
Reconstitution: Reconstitute the powder in a sterile, appropriate solvent as recommended by the manufacturer (e.g., sterile water, DMSO).
-
Stock Solutions: After reconstitution, it is best to aliquot the stock solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. Aqueous solutions are often recommended for fresh use and should not be stored for more than a day.
Troubleshooting Guides
Problem 1: Unexpected Cell Proliferation or Survival After Treatment
Possible Causes & Solutions
| Cause | Recommended Action |
| Cell Line Resistance | Confirm LHRH receptor expression in your cell line. If present, the cells may have intrinsic or acquired resistance. Consider using a different cell line or investigating downstream signaling pathways to identify the resistance mechanism. |
| Compound Degradation | Peptides are sensitive to degradation. Ensure your this compound has been stored correctly (lyophilized at -20°C/-80°C, protected from moisture). Prepare fresh stock solutions and avoid multiple freeze-thaw cycles. |
| Incorrect Dosing | Perform a dose-response curve to determine the optimal concentration for your specific cell line. The effective concentration can vary significantly between cell types. |
| Partial Agonist Activity | In some cancer cells, LHRH receptors may couple to alternative signaling proteins (e.g., Gαi instead of Gαq/11), potentially leading to unexpected downstream effects. Analyze downstream markers like cAMP levels or phosphorylation of key signaling proteins (e.g., ERK, AKT) to understand the pathway being activated. |
Problem 2: High Variability in Experimental Results
Possible Causes & Solutions
| Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure you have a homogeneous cell suspension before and during plating. Gently swirl the suspension between pipetting to prevent cells from settling. Avoid using the outer wells of microplates, which are prone to evaporation ("edge effects"); instead, fill them with sterile media. |
| Pipetting Inaccuracy | Use calibrated pipettes and maintain a consistent technique for all dispensing steps. This is especially critical when adding the treatment compound and reagents for viability assays. |
| Compound Solubility Issues | Ensure the peptide is fully dissolved in the solvent before adding it to the culture medium. If solubility is an issue, consult the manufacturer's data sheet for recommended solvents. |
Problem 3: Difficulty Confirming Testosterone Suppression in vivo
Possible Causes & Solutions
| Cause | Recommended Action |
| "Testosterone Flare" with Agonists | When using an LHRH agonist, an initial surge in testosterone is expected within the first few days post-administration. For accurate assessment of suppression, schedule blood sampling at baseline (pre-treatment) and then at later time points (e.g., 2-4 weeks post-treatment) to confirm castration levels. |
| Incorrect Dosing or Formulation | Ensure the correct dose is being administered based on the animal's weight and the specific formulation (e.g., depot vs. daily injection). For depot formulations, verify the expected duration of effect. |
| Assay Sensitivity | Use a highly sensitive and validated assay to accurately measure the low levels of testosterone expected at castration. Relying on PSA levels alone is insufficient, as the primary goal of the therapy is testosterone reduction. |
| Non-adherence to Dosing Schedule | In long-term studies, even short delays in dosing can risk the restoration of the HPG axis and an increase in testosterone. Maintain a strict dosing schedule. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of LHRH Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 Concentration | Reference |
| [DLys⁶]-LHRH-Curcumin | MIAPaCa-2 | Pancreatic | MTT | 3 µM ± 0.42 | |
| [DLys⁶]-LHRH-Curcumin | Panc-1 | Pancreatic | MTT | 10 µM ± 0.63 | |
| [DLys⁶]-LHRH-Curcumin | BxPC-3 | Pancreatic | MTT | 2.5 µM ± 0.67 | |
| JCHLHRH (lytic-LHRH) | LNCaP | Prostate | Proliferation | 4.4 µM | |
| JC21LHRH (lytic-LHRH) | LNCaP | Prostate | Proliferation | 9.1 µM | |
| JCHLHRH (lytic-LHRH) | DU-145 | Prostate | Proliferation | 4.8 µM | |
| JC21LHRH (lytic-LHRH) | DU-145 | Prostate | Proliferation | 5.7 µM |
Table 2: Clinical Efficacy of LHRH Agonists in Prostate Cancer
| Treatment | Patient Population | Key Finding | Follow-up | Reference |
| Goserelin + Abiraterone | Advanced Prostate Cancer | 98% of patients achieved testosterone levels ≤ 50 ng/dL | 25 weeks | |
| Relugolix + Enzalutamide/Docetaxel | Advanced Prostate Cancer | 96% of patients achieved testosterone levels ≤ 50 ng/dL | N/A | |
| Leuprolide + Enzalutamide/Docetaxel | Advanced Prostate Cancer | 91% of patients achieved testosterone levels ≤ 50 ng/dL | N/A | |
| 4-month depot leuprolide acetate | Prostate Cancer | Median duration of testosterone suppression: 159-189 days | 18 months |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., LNCaP, MIAPaCa-2) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium to the respective wells. Include untreated control wells (medium alone) and vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Protocol 2: Caspase-3/7 Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the proliferation assay protocol.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay).
-
Assay: After the treatment period (e.g., 24 hours), allow the plate to equilibrate to room temperature. Add 100 µL of the prepared caspase-3/7 reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate. Incubate at room temperature for 1-4 hours, protected from light.
-
Measurement: Measure the fluorescence (e.g., excitation at 499 nm / emission at 521 nm) using a plate reader.
-
Analysis: An increase in fluorescence indicates an increase in caspase-3/7 activity and apoptosis.
Protocol 3: In Vivo Tumor Xenograft Model
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound via the desired route (e.g., subcutaneous injection) according to the planned schedule. The control group should receive a vehicle injection.
-
Monitoring: Monitor tumor volume, body weight, and animal health throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume. Tissues can be collected for further analysis (e.g., histology, Western blot).
Visualizations
Caption: Mechanism of LHRH agonist action on the pituitary-gonadal axis.
Caption: Key molecular pathways for resistance to LHRH analog therapy.
Caption: Workflow for investigating LHRH analog resistance.
References
How to properly store (D-Tyr5,D-Trp6)-LHRH to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of (D-Tyr5,D-Trp6)-LHRH to maintain its potency and ensure experimental success.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity in experiments. | Peptide degradation due to improper storage. | Review storage conditions. For long-term storage, lyophilized peptide should be at -20°C or -80°C. Reconstituted solutions are best used fresh or stored in aliquots at -20°C for a limited time. Avoid repeated freeze-thaw cycles. |
| Incorrect reconstitution solvent. | Use a solvent recommended by the manufacturer, typically sterile water or a buffer compatible with your assay. | |
| Presence of proteases in the experimental system. | Ensure all solutions and equipment are sterile. Consider the use of protease inhibitors if compatible with the experiment. | |
| Difficulty dissolving the lyophilized peptide. | Peptide characteristics (hydrophobicity). | Allow the vial to reach room temperature before opening to prevent moisture absorption. If initial solvent fails, consider gentle vortexing or sonication. For hydrophobic peptides, a small amount of organic solvent like DMSO or acetonitrile may be needed before adding aqueous buffer. |
| Inconsistent results between experiments. | Aliquoting errors. | Carefully prepare aliquots from a single stock solution to ensure consistent concentrations across experiments. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots to avoid the degradation that can occur with multiple freeze-thaw cycles.[1] | |
| Visible changes in the lyophilized powder (e.g., clumping). | Moisture absorption. | Store lyophilized peptide in a desiccator, especially if the vial is opened frequently.[2] Allow the vial to come to room temperature in a desiccator before opening.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, -80°C in a tightly sealed container, protected from light.[3][4] Storing the peptide in a desiccator will further protect it from moisture, which can lead to degradation.
Q2: How should I store this compound after reconstitution?
A2: Reconstituted solutions of this compound are significantly less stable than the lyophilized form. For immediate use, they can be stored at 2-8°C for a few days. For longer-term storage of a few weeks, the solution should be aliquoted into single-use vials and frozen at -20°C or lower. It is crucial to avoid repeated freeze-thaw cycles as this can degrade the peptide.
Q3: What factors can cause the degradation of this compound?
A3: The stability of this compound, like other peptides, is influenced by several factors including temperature, moisture, light, and pH. The presence of Tryptophan (Trp) in the sequence makes it susceptible to oxidation. Peptides are also prone to hydrolysis, especially when in solution.
Q4: Can I repeatedly freeze and thaw my reconstituted this compound solution?
A4: It is strongly advised to avoid repeated freeze-thaw cycles. These cycles can lead to the degradation of the peptide, reducing its potency. It is best practice to aliquot the reconstituted peptide into volumes suitable for single experiments.
Q5: How can I be sure that my stored this compound is still potent?
A5: The potency of your peptide can be assessed using analytical methods like High-Performance Liquid Chromatography (HPLC) to check for degradation products or through a biological assay to measure its activity. A study on a similar LHRH analog, (D-trp6-pro9-NEt-LHRH), showed no significant loss of biological activity after seven freeze-thaw cycles or after refrigeration at 4°C for 8 days, as confirmed by HPLC and an in vivo bioassay.
Data Presentation
The following table summarizes stability data for LHRH and its analogs under various conditions. Note that data for the exact this compound is limited; therefore, data from closely related analogs are included for reference.
| Compound | Storage Condition | Duration | Remaining Potency/Integrity | Reference |
| (D-trp6-pro9-NEt-LHRH) | Solution at 60°C | 5 days | Potency ratio of 0.77 (not statistically significant) | |
| (D-trp6-pro9-NEt-LHRH) | 7 freeze-thaw cycles | - | Potency ratio of 0.85 (not statistically significant) | |
| (D-trp6-pro9-NEt-LHRH) | Solution at 4°C | 8 days | No detectable alteration in HPLC profile | |
| [D-Trp6, des-Gly10]-LHRH ethyl amide in corn oil | Refrigerated (4°C) | 5.5 years | Essentially 100% biopharmaceutic stability | |
| Deslorelin in rat serum | 6 freeze-thaw cycles | - | Significant change observed after the 6th cycle | |
| Deslorelin in rat serum | Frozen at -50°C | Up to 2 years | No significant changes in measured values | |
| LHRH | Aqueous solution at 37°C | Up to 10 weeks | No significant decrease in activity | |
| LHRH | Aqueous solution at 4°C | 2 years | No significant decrease in activity | |
| LHRH | Repeated freeze-thaw | 5 days | No significant decrease in activity |
Experimental Protocols
Protocol 1: Potency Assessment of this compound using a Pituitary Cell-Based Bioassay
This protocol outlines a method to determine the biological activity of this compound by measuring its ability to stimulate Luteinizing Hormone (LH) release from cultured pituitary cells.
Materials:
-
Primary pituitary cells or a suitable pituitary cell line (e.g., LβT2 cells)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound standard and test samples
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
LH ELISA kit
Procedure:
-
Cell Culture: Culture pituitary cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 24-well plates at a predetermined density and allow them to adhere overnight.
-
Starvation: The following day, replace the culture medium with a serum-free medium and incubate for 2-4 hours to starve the cells.
-
Treatment: Prepare serial dilutions of the this compound standard and test samples in serum-free medium. Remove the starvation medium from the cells and add the peptide solutions. Include a negative control (medium only).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a specified period (e.g., 4 hours).
-
Sample Collection: Collect the cell culture supernatant, which will contain the secreted LH.
-
LH Quantification: Measure the concentration of LH in the collected supernatants using an LH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve for the standard and compare the EC50 values of the test samples to determine their relative potency.
Protocol 2: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method to assess the purity of this compound and detect the presence of degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase A to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 220 nm or 280 nm (due to the presence of Tyr and Trp)
-
Column temperature: 30°C
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes is a good starting point and can be optimized.
-
-
Analysis: Inject the sample and record the chromatogram. The peak corresponding to intact this compound should be identified based on its retention time compared to a reference standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
Quantification: The percentage of intact peptide can be calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Mandatory Visualizations
Caption: Simplified signaling pathway of LHRH analogs.
References
- 1. PARTICIPATION OF SIGNALING PATHWAYS IN THE DEREPRESSION OF LUTEINIZING HORMONE RECEPTOR TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Sites of paradoxical action of the LHRH agonist (D-Trp6)-LHRH - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LHRH Analogs for Testosterone Suppression: (D-Tyr5,D-Trp6)-LHRH and Leuprolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two luteinizing hormone-releasing hormone (LHRH) analogs, (D-Tyr5,D-Trp6)-LHRH and leuprolide, with a focus on their efficacy in testosterone suppression. It is intended to be a valuable resource for researchers and professionals involved in endocrinology, oncology, and drug development.
A Note on Nomenclature: Direct comparative data for the specific peptide this compound is limited in publicly available literature. However, the widely studied and clinically used LHRH agonist, Triptorelin, is chemically very similar, with the structure [D-Trp6]-LHRH. Given the structural similarity and the shared mechanism of action as LHRH agonists, this guide will utilize data from studies on Triptorelin as a proxy for this compound to facilitate a meaningful comparison with leuprolide. This assumption is based on the principle of similar structure leading to similar function within this class of synthetic peptides.
Mechanism of Action: Agonist-Induced Downregulation
Both leuprolide and this compound (represented by Triptorelin) are potent agonists of the LHRH receptor (also known as the Gonadotropin-Releasing Hormone, GnRH, receptor). Their primary mechanism for testosterone suppression involves a paradoxical effect on the hypothalamic-pituitary-gonadal axis.
Initially, as agonists, they stimulate the LHRH receptors in the anterior pituitary gland, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] This initial "flare" effect can cause a temporary increase in testosterone levels. However, continuous stimulation of the LHRH receptors by these potent and long-acting analogs leads to receptor desensitization and downregulation.[1][3] This sustained activation ultimately results in a profound suppression of LH and FSH secretion, thereby reducing testosterone production by the testes to castrate levels.
In contrast, LHRH antagonists, another class of LHRH analogs, competitively block the LHRH receptor, leading to an immediate suppression of LH and FSH without an initial flare.
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of LHRH agonists and antagonists.
Caption: LHRH Agonist Signaling Pathway.
Caption: LHRH Antagonist Signaling Pathway.
Quantitative Data on Testosterone Suppression
The following tables summarize key quantitative data from comparative studies of Triptorelin (as a proxy for this compound) and Leuprolide in achieving and maintaining testosterone suppression.
Table 1: Achievement of Castrate Levels of Serum Testosterone
| Parameter | Triptorelin (3.75 mg) | Leuprolide (7.5 mg) | Reference |
| Patients achieving castration (<50 ng/dL) at Day 29 | 91.2% | 99.3% | |
| Patients achieving castration (<50 ng/dL) at Day 57 | 97.7% | 97.1% |
Table 2: Maintenance of Castrate Levels of Serum Testosterone
| Parameter | Triptorelin (3.75 mg) | Leuprolide (7.5 mg) | Reference |
| Mean castration maintenance (Day 29-253) | 98.8% | 97.3% | |
| Cumulative castration maintenance (Day 29-253) | 96.2% | 91.2% |
Experimental Protocols
This section outlines a representative experimental protocol for a preclinical comparative study of LHRH agonists in a rat model for testosterone suppression.
Objective:
To compare the efficacy of this compound and leuprolide in suppressing serum testosterone levels in adult male Sprague-Dawley rats.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
This compound
-
Leuprolide acetate
-
Vehicle (e.g., sterile saline or a suitable biocompatible solvent)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Centrifuge
-
Testosterone ELISA kit or access to LC-MS/MS for testosterone analysis
Experimental Workflow Diagram
Caption: Experimental Workflow for Comparative Study.
Procedure:
-
Animal Acclimatization: House adult male Sprague-Dawley rats under standard laboratory conditions (12:12 light-dark cycle, controlled temperature and humidity, ad libitum access to food and water) for at least one week prior to the experiment.
-
Group Allocation: Randomly assign rats to three groups:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Leuprolide
-
-
Dosing:
-
Prepare sterile solutions of this compound and leuprolide in the vehicle at the desired concentration.
-
On Day 0, administer a single subcutaneous injection of the respective test article or vehicle. The dose should be determined based on previous studies or a dose-ranging pilot study.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200-300 µL) from the tail vein or saphenous vein at baseline (Day 0, prior to dosing) and at specified time points post-dosing (e.g., Day 3, 7, 14, 21, and 28).
-
Collect blood into serum separator tubes.
-
-
Serum Preparation and Storage:
-
Allow blood to clot at room temperature, then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Store serum samples at -80°C until analysis.
-
-
Testosterone Measurement:
-
Quantify serum testosterone concentrations using a validated commercial ELISA kit or by a more sensitive method like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the mean serum testosterone levels between the treatment groups and the control group at each time point using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Analyze the time to reach castrate levels of testosterone and the duration of suppression for each compound.
-
Conclusion
Based on the available data for the closely related compound Triptorelin, both this compound and leuprolide are effective LHRH agonists for inducing and maintaining testosterone suppression. Leuprolide may offer a slightly faster onset of castration, while Triptorelin appears to have a comparable or potentially more reliable maintenance of suppression over the long term. The choice between these agents in a research or clinical setting may depend on the specific requirements of the study or treatment, including the desired speed of onset and the importance of sustained suppression. The provided experimental protocol offers a framework for conducting direct comparative studies to further elucidate the performance differences between these and other LHRH analogs.
References
- 1. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization | MDPI [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
A Comparative Analysis of (D-Tyr5,D-Trp6)-LHRH and Native LHRH Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-Tyr5,D-Trp6)-LHRH, and the native LHRH peptide. The enhanced potency and prolonged duration of action of synthetic LHRH analogs, such as this compound, are critical for their therapeutic applications, which include the treatment of hormone-dependent cancers and various reproductive disorders. This document synthesizes available experimental data to highlight the key differences in their biological activity, supported by detailed experimental methodologies and visual representations of the underlying biological processes.
Introduction to LHRH and its Analogs
Native LHRH, a decapeptide produced in the hypothalamus, is a key regulator of the reproductive system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[1]. These gonadotropins, in turn, control the production of sex steroids in the gonads. The therapeutic use of native LHRH is limited by its short biological half-life due to rapid enzymatic degradation[2][3].
Synthetic analogs of LHRH have been developed to overcome this limitation. The substitution of the glycine at position 6 with a D-amino acid, as seen in analogs like this compound, confers resistance to enzymatic cleavage. This structural modification also enhances the peptide's binding affinity for the LHRH receptor, resulting in a more potent and sustained biological response[4]. While specific quantitative data for this compound is limited in publicly available literature, data from the closely related analog, [D-Trp6]-LHRH, which shares the critical D-amino acid substitution at position 6, will be used as a surrogate for comparative purposes.
Quantitative Comparison of Efficacy
The following table summarizes the key efficacy parameters of native LHRH and its potent agonist analog, [D-Trp6]-LHRH.
| Parameter | Native LHRH | (D-Trp6)-LHRH (Surrogate) | Fold Difference |
| Receptor Binding Affinity (Kd) | ~10⁻⁷ M | 1.5 - 5.7 x 10⁻⁹ M[5] | ~17-67x Higher Affinity |
| In Vivo Gonadotropin Release | Transient release of LH and FSH | Greater and more prolonged release of LH and FSH | Potency and duration significantly increased |
Experimental Protocols
LHRH Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of native LHRH and this compound to the LHRH receptor.
Methodology:
-
Membrane Preparation: Anterior pituitary glands are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the crude membrane fraction. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled LHRH analog (e.g., [¹²⁵I]-[D-Trp6]-LHRH) is incubated with the pituitary membrane preparation.
-
Increasing concentrations of unlabeled competitor peptides (native LHRH or this compound) are added to the incubation tubes.
-
Non-specific binding is determined in the presence of a large excess of unlabeled LHRH.
-
-
Incubation: The reaction mixtures are incubated at 4°C for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Gonadotropin Release Assay
Objective: To compare the in vivo potency and duration of action of native LHRH and this compound in stimulating LH and FSH release.
Methodology:
-
Animal Model: Adult male rats are commonly used for these studies. Animals are housed under controlled environmental conditions and may be cannulated for repeated blood sampling.
-
Peptide Administration: Animals are administered either native LHRH or this compound via a specific route (e.g., intravenous or subcutaneous injection) at various doses. A control group receives a vehicle injection.
-
Blood Sampling: Blood samples are collected at multiple time points before and after peptide administration (e.g., 0, 15, 30, 60, 120, 240 minutes, and up to 24 hours).
-
Hormone Measurement: Serum concentrations of LH and FSH are determined using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The peak levels of LH and FSH, the time to reach peak levels, and the total amount of hormone released (calculated as the area under the curve) are compared between the different treatment groups.
Visualizing the Mechanisms
LHRH Receptor Signaling Pathway
The binding of LHRH or its analogs to the LHRH receptor on pituitary gonadotrophs initiates a signaling cascade that leads to the synthesis and release of LH and FSH.
Caption: LHRH receptor signaling pathway in pituitary gonadotrophs.
Experimental Workflow for In Vivo Gonadotropin Release Assay
The following diagram illustrates the key steps in an in vivo experiment designed to compare the effects of native LHRH and its synthetic analog on gonadotropin secretion.
Caption: Experimental workflow for in vivo comparison of LHRH and its analog.
Conclusion
The available evidence strongly indicates that synthetic LHRH analogs, exemplified by this compound, exhibit significantly greater efficacy than native LHRH. This enhanced performance is attributed to their increased resistance to enzymatic degradation and higher binding affinity for the LHRH receptor. These properties result in a more potent and sustained release of gonadotropins, which is the basis for their clinical utility in various therapeutic applications. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel LHRH analogs with improved pharmacological profiles.
References
- 1. LHRH Peptides and Analogs for Hormonal Research - Creative Peptides [creative-peptides.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Differences between in vitro and in vivo degradation of LHRH by rat brain and other organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LHRH Agonists in Prostate Cancer: A Guide for Researchers and Drug Development Professionals
An in-depth analysis of Leuprolide, Goserelin, Triptorelin, and Histrelin, focusing on their comparative efficacy, safety, and pharmacokinetic profiles in the context of prostate cancer therapy.
Luteinizing hormone-releasing hormone (LHRH) agonists are a cornerstone of androgen deprivation therapy (ADT) for advanced prostate cancer. By continuously stimulating the LHRH receptors in the pituitary gland, these synthetic analogs induce a state of medical castration, profoundly suppressing testosterone production. While the class effect of LHRH agonists is well-established, subtle but significant differences exist between the available agents—Leuprolide, Goserelin, Triptorelin, and Histrelin. This guide provides a comprehensive head-to-head comparison of these agonists, presenting key experimental data to inform research and drug development.
Mechanism of Action: A Dual-Phase Process
LHRH agonists work through a biphasic mechanism of action on the pituitary gonadotrophs. Initially, their binding to LHRH receptors mimics the natural pulsatile release of LHRH, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1] This, in turn, causes a temporary increase in testosterone levels, a phenomenon known as "testosterone flare," which can be clinically significant in some patients.[2][3]
However, the continuous presence of the LHRH agonist leads to the second phase: downregulation and desensitization of the LHRH receptors.[1] This sustained stimulation ultimately results in a profound and reversible suppression of LH and FSH release, leading to a decrease in testicular testosterone production to castrate levels.[1]
Below is a diagram illustrating the signaling pathway of LHRH agonists in the context of prostate cancer.
Caption: LHRH Agonist Signaling Pathway.
Efficacy in Testosterone Suppression: A Comparative Analysis
The primary measure of efficacy for LHRH agonists is their ability to achieve and maintain castrate levels of serum testosterone. While all approved agonists are effective in this regard, head-to-head clinical trials have revealed some differences in the depth and consistency of testosterone suppression.
| LHRH Agonist | Formulation(s) | Percentage of Patients Achieving Castration (<50 ng/dL) | Percentage of Patients Achieving <20 ng/dL | Percentage of Patients Achieving <10 ng/dL |
| Leuprolide Acetate | 1, 3, 4, and 6-month depots; 1-year implant | ~91-99% | ~30-70% | 86.4% |
| Goserelin Acetate | 1 and 3-month implants | ~65-89% | ~55% | 54.2% |
| Triptorelin Pamoate | 1, 3, and 6-month depots | ~91-98% | Consistently high | 93.2% |
| Histrelin Acetate | 1-year implant | ~92% within 4 weeks | Not consistently reported | Not consistently reported |
A retrospective study directly comparing Goserelin, Triptorelin, and Leuprolide found that while all three were comparable in achieving testosterone levels of <50 ng/dL and <20 ng/dL, Triptorelin was the most potent in achieving the lowest mean testosterone levels and the highest rate of castration at a threshold of <10 ng/dL. Specifically, 93.2% of patients on Triptorelin, 86.4% on Leuprolide, and 54.2% on Goserelin achieved testosterone levels below 10 ng/dL.
In a head-to-head trial of Triptorelin and Leuprolide, both agents were effective in maintaining castration, although Leuprolide showed a more rapid onset of testosterone suppression at day 29 (99.3% vs 91.2%). However, by day 57, the rates were equivalent. Notably, this study reported a statistically significant higher 9-month survival rate for Triptorelin compared to Leuprolide (97.0% vs 90.5%).
Studies comparing Goserelin and Leuprolide have generally shown comparable efficacy in terms of time to progression and overall survival when used in combined androgen blockade. However, one study found that a higher percentage of patients on Leuprolide 7.5 mg achieved castration levels of ≤20 ng/dL compared to Goserelin 3.6 mg and Leuprolide 3.75 mg. Another study showed no statistically significant difference in achieving castration levels between Goserelin and Leuprolide.
Histrelin, delivered via a once-yearly implant, has demonstrated effective and sustained testosterone suppression, with 92% of patients achieving castrate levels within four weeks.
Pharmacokinetic Profiles: A Look at Drug Delivery and Half-Life
The pharmacokinetic properties of LHRH agonists are largely influenced by their depot formulations, which are designed for sustained release over extended periods.
| LHRH Agonist | Administration | Half-life | Bioavailability | Key Pharmacokinetic Features |
| Leuprolide Acetate | IM/SC injection | ~3 hours (intravenous bolus) | ~94% (subcutaneous) | Depot formulations provide sustained release over 1, 3, 4, or 6 months. |
| Goserelin Acetate | SC implant | ~2-4 hours (aqueous solution) | High | Biodegradable implant provides sustained release over 1 or 3 months. |
| Triptorelin Pamoate | IM injection | ~7.6 hours | High | Depot formulations provide sustained release over 1, 3, or 6 months. |
| Histrelin Acetate | SC implant | ~3.9 hours (terminal) | ~92% | Non-biodegradable hydrogel implant provides continuous release for 12 months. |
The depot formulations of these agonists lead to an initial peak in drug concentration, followed by a sustained plateau phase that ensures continuous therapeutic levels. For instance, Leuprolide depot formulations show an initial peak followed by a rapid decline over the first week, after which concentrations remain relatively constant. Similarly, Triptorelin's 3-month formulation shows an initial peak at around 2.5 hours, a second smaller peak around day 24, and then stable levels until day 91. The Histrelin implant is designed to deliver a constant daily dose over a 12-month period.
Safety and Tolerability: A Class-Wide Profile with Some Distinctions
The adverse event profiles of LHRH agonists are generally similar and are primarily related to the physiological effects of testosterone suppression. Common side effects include hot flashes, fatigue, decreased libido, erectile dysfunction, and loss of bone mineral density.
| Adverse Event | Leuprolide | Goserelin | Triptorelin | Histrelin |
| Hot Flashes | Common | Common | Common | Common (65.5%) |
| Injection Site Reactions | Reported | Reported | Reported, may be less than leuprorelin | Reported |
| Fatigue | Common | Common | Reported | Reported |
| Erectile Dysfunction | Common | Common | Common | Reported |
| Decreased Libido | Common | Common | Reported | Reported |
| Gynecomastia | Reported | Reported | Reported | Reported |
| Bone Density Loss | A known long-term effect | A known long-term effect | A known long-term effect | A known long-term effect |
| Cardiovascular Events | Increased risk reported | Increased risk reported | Increased risk reported | Increased risk reported |
While the safety profiles are largely comparable, some studies suggest potential differences. For instance, one study indicated that the incidence of hot flushes and fatigue might be lower with Goserelin in combination with abiraterone compared to Leuprolide combinations. Another study noted that patients reported higher discomfort from injection with Leuprolide compared to Triptorelin. A pharmacovigilance study found that Goserelin had a higher reported odds ratio for malignant spinal cord compression compared to other LHRH agonists. It is important to note that androgen deprivation therapy, in general, may prolong the QT/QTc interval.
Experimental Protocols: Methodologies for Preclinical Evaluation
The preclinical evaluation of LHRH agonists typically involves a combination of in vitro and in vivo studies to assess their efficacy and mechanism of action.
In Vitro Assays
Objective: To determine the direct effects of LHRH agonists on prostate cancer cell proliferation, viability, and apoptosis.
Cell Lines:
-
Androgen-sensitive: LNCaP
-
Androgen-independent: PC-3, DU-145
Methodology: Cell Viability (MTT) Assay
-
Cell Seeding: Plate prostate cancer cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the LHRH agonist (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or a vehicle control.
-
Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Caption: In Vitro Experimental Workflow.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of LHRH agonists on tumor growth in an animal model.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice)
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., LNCaP, DU-145) into the flanks of the mice.
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment Administration: Once tumors are established, administer the LHRH agonist via the appropriate route (e.g., subcutaneous injection of a depot formulation, implantation of a device). A control group should receive a vehicle.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitoring: Monitor animal weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study, sacrifice the animals, excise the tumors, and perform further analysis (e.g., histopathology, biomarker analysis).
Caption: In Vivo Xenograft Workflow.
Conclusion
While all LHRH agonists are effective in achieving medical castration for the treatment of advanced prostate cancer, this guide highlights key differences that may be relevant for research and clinical decision-making. Triptorelin may offer more profound testosterone suppression at very low levels, which could be a subject for further investigation into its potential clinical benefits. The various depot formulations and delivery systems provide flexibility in dosing schedules, with Histrelin offering the longest duration of action with a single implant. The safety profiles are largely similar, though subtle differences in injection site reactions and the incidence of certain side effects have been reported. For drug development professionals, understanding these nuances can inform the design of new LHRH agonist formulations with improved efficacy, safety, and patient convenience. For researchers, the presented experimental protocols provide a framework for the preclinical evaluation and comparison of novel LHRH agonists.
References
- 1. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Efficacy of LHRH Analog Treatments on Prostate Cancer | The Aggie Transcript [aggietranscript.ucdavis.edu]
- 3. Nonrandomized Comparison of Efficacy and Side Effects of Bicalutamide Compared With Luteinizing Hormone-Releasing Hormone (LHRH) Analogs in Combination With Radiation Therapy in the CHHiP Trial - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy comparison between triptorelin and other GnRH analogs
Triptorelin vs. Other GnRH Analogs: An In Vivo Efficacy Comparison
A Guide for Researchers in Drug Development
Gonadotropin-releasing hormone (GnRH) analogs are a cornerstone in the management of hormone-dependent pathologies, such as prostate cancer, endometriosis, and central precocious puberty. These synthetic peptides function by interacting with the GnRH receptor in the pituitary gland. Agonists like triptorelin, leuprolide, and goserelin initially cause a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by profound suppression through receptor downregulation and desensitization. This guide provides an objective comparison of the in vivo efficacy of triptorelin against other commonly used GnRH analogs, supported by experimental data to inform preclinical and clinical research.
Mechanism of Action: GnRH Receptor Signaling and Desensitization
GnRH agonists exert their therapeutic effect through a biphasic mechanism. Upon initial administration, they bind to GnRH receptors on pituitary gonadotroph cells, mimicking endogenous GnRH. This triggers a signaling cascade that results in a temporary increase, or "flare," in LH and FSH secretion.[1] Continuous stimulation, however, leads to a desensitization of the pituitary's response.[1][2]
This desensitization is a multi-step process. The sustained activation of the GnRH receptor, which is a G-protein coupled receptor (GPCR), leads to its uncoupling from downstream signaling pathways.[3][4] This involves a reduction in GnRH receptor and Gq/11 protein expression and the downregulation of protein kinase C (PKC), cAMP, and calcium-dependent signaling pathways. Ultimately, this sustained agonist presence causes a profound and durable suppression of gonadotropin release, leading to a significant reduction in gonadal steroid production to castrate levels.
Caption: GnRH agonist signaling pathway leading to hormonal suppression.
Comparative Efficacy in Testosterone Suppression
A primary measure of in vivo efficacy for GnRH agonists in the context of prostate cancer is the suppression of serum testosterone to castrate levels (typically defined as ≤ 50 ng/dL or ≤ 20 ng/dL). Several head-to-head studies have compared triptorelin with other analogs, particularly leuprolide and goserelin.
While most GnRH agonists effectively achieve and maintain castration in a high percentage of patients, some studies suggest differences in the depth and consistency of testosterone suppression. One retrospective study comparing goserelin, triptorelin, and leuprolide found that while all three were comparable at achieving castration thresholds of <50 ng/dL and <20 ng/dL, triptorelin was the most potent at achieving a deeper suppression of <10 ng/dL. In this study, 93.2% of patients on triptorelin maintained testosterone levels below 10 ng/dL at 9 months, compared to 86.4% for leuprolide and 54.2% for goserelin.
| GnRH Analog | Castration Threshold | % of Patients Maintaining Castration (at 9 months) | Mean Testosterone Level (during 9 months) | Study Type | Citation |
| Triptorelin | < 10 ng/dL | 93.2% | Lowest among the three | Retrospective | |
| Leuprolide | < 10 ng/dL | 86.4% | Intermediate | Retrospective | |
| Goserelin | < 10 ng/dL | 54.2% | Highest among the three | Retrospective | |
| Triptorelin | ≤ 50 ng/dL (≤1.735 nmol/L) | 96.2% (cumulative maintenance) | Not Reported | Randomized Controlled Trial | |
| Leuprolide | ≤ 50 ng/dL (≤1.735 nmol/L) | 91.2% (cumulative maintenance) | Not Reported | Randomized Controlled Trial |
Table 1: Comparison of Testosterone Suppression Efficacy in Patients with Prostate Cancer.
A randomized study directly comparing triptorelin pamoate and leuprolide acetate showed that while leuprolide achieved castration levels faster (99.3% vs 91.2% at day 29), both were equivalent by day 57. Over the full 9-month study, the cumulative maintenance of castration was comparable between the two groups.
Experimental Protocols
To ensure reproducibility and accurate comparison, the methodologies from key clinical studies are detailed below.
Protocol 1: Retrospective Analysis of Testosterone Suppression
-
Objective: To compare the effectiveness of goserelin, triptorelin, and leuprolide in achieving and maintaining chemical castration in prostate cancer patients.
-
Study Design: A retrospective review of medical records for 125 patients treated between January 2009 and December 2015.
-
Treatment Groups:
-
Goserelin: 11.34 mg depot, 3-month formulation (n=59).
-
Triptorelin: 11.25 mg depot, 3-month formulation (n=44).
-
Leuprolide: 11.25 mg depot, 3-month formulation (n=22).
-
-
Data Collection: Serum testosterone concentrations were measured before treatment and at 3, 6, and 9 months during androgen deprivation therapy.
-
Primary Endpoints:
-
Mean serum testosterone levels over the 9-month period.
-
Percentage of patients achieving and maintaining castrate testosterone levels, defined at three different thresholds: <50 ng/dL, <20 ng/dL, and <10 ng/dL.
-
-
Statistical Analysis: A mixed model was used to analyze changes in testosterone concentrations over time. The rates of chemical castration were compared between the groups.
Protocol 2: Randomized Controlled Trial of Triptorelin vs. Leuprolide
-
Objective: To compare the efficacy of monthly triptorelin pamoate versus leuprolide acetate in achieving and maintaining castrate serum testosterone levels in men with advanced prostate cancer.
-
Study Design: A randomized, multicenter, open-label, parallel-group trial.
-
Treatment Groups:
-
Triptorelin pamoate: 3.75 mg, intramuscular injection every 28 days (n=140).
-
Leuprolide acetate: 7.5 mg, intramuscular injection every 28 days (n=144).
-
-
Duration: Nine 28-day injection cycles (253 days total).
-
Primary Endpoints:
-
Percentage of men achieving castrate serum testosterone levels (≤ 50 ng/dL) by day 29.
-
Percentage of men maintaining castration from day 29 through day 253.
-
-
Secondary Endpoints: LH levels, PSA levels, quality of life, bone pain, and survival.
-
Hormone Analysis: Serum testosterone and LH levels were measured at baseline and at specified intervals throughout the 253-day study period.
Typical Preclinical Experimental Workflow
The in vivo evaluation of GnRH analogs typically follows a standardized workflow in animal models, such as rodents or non-human primates, to establish pharmacokinetic and pharmacodynamic profiles before human trials.
Caption: Standard experimental workflow for comparing GnRH analogs in vivo.
Summary
The available in vivo data indicates that triptorelin is a highly effective GnRH agonist, comparable to other widely used analogs like leuprolide and goserelin in its ability to suppress testosterone to castrate levels. While some studies suggest triptorelin may achieve a more profound level of testosterone suppression (<10 ng/dL) in a higher percentage of patients compared to goserelin and leuprolide, the clinical significance of this deeper suppression is still under investigation. Differences in the speed of initial castration have been noted in some trials, but these differences typically resolve after the first month of therapy. For researchers, the choice between triptorelin and other GnRH analogs may depend on the specific requirements of the study, including the desired depth of hormonal suppression, the formulation (e.g., 1-month, 3-month, or 6-month depot), and the specific animal model or patient population being investigated.
References
- 1. benchchem.com [benchchem.com]
- 2. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. GnRH signalling pathways and GnRH-induced homologous desensitization in a gonadotrope cell line (alphaT3-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide-Based Cancer Therapies: Benchmarking (D-Trp6)-LHRH and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (D-Trp6)-LHRH, a potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist, against other prominent peptide-based cancer therapies, including somatostatin analogs and peptide-drug conjugates (PDCs). The information herein is supported by experimental data to aid in the evaluation and selection of therapeutic strategies.
Introduction to Peptide-Based Cancer Therapies
Peptide-based therapies represent a significant advancement in oncology, offering high specificity and potentially lower toxicity compared to conventional chemotherapy. These therapies leverage the unique characteristics of peptides to target cancer cells, disrupt signaling pathways, or deliver cytotoxic agents directly to the tumor site. This guide focuses on three major classes:
-
LHRH Agonists: These synthetic analogs of LHRH, such as (D-Trp6)-LHRH (Triptorelin), primarily act on the pituitary gland to suppress the production of sex hormones that fuel the growth of hormone-sensitive cancers like prostate and breast cancer.
-
Somatostatin Analogs: Mimicking the natural hormone somatostatin, these peptides, including Octreotide and Pasireotide, inhibit the secretion of various hormones and growth factors involved in tumor proliferation. They are particularly effective in treating neuroendocrine tumors.
-
Peptide-Drug Conjugates (PDCs): This emerging class of therapeutics combines a targeting peptide with a potent cytotoxic drug. LHRH-targeted PDCs, for instance, utilize the LHRH peptide to deliver a cytotoxic payload specifically to cancer cells that overexpress LHRH receptors.
Mechanisms of Action
The distinct mechanisms of action of these peptide-based therapies are crucial to understanding their therapeutic applications and potential synergies.
(D-Trp6)-LHRH (LHRH Agonist)
(D-Trp6)-LHRH, a superactive agonist of LHRH, induces a paradoxical and profound inhibition of gonadotropin release after an initial transient stimulation. Continuous administration leads to the downregulation and desensitization of LHRH receptors on pituitary gonadotrophs. This "medical castration" results in a significant reduction of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing the production of testosterone in men and estrogen in women.[1][2] Furthermore, LHRH receptors are often overexpressed on various tumor cells, including prostate, breast, ovarian, and endometrial cancers, suggesting a direct anti-proliferative effect of LHRH agonists on these tumors.[2]
Somatostatin Analogs
Somatostatin analogs exert their anti-cancer effects through multiple pathways. They bind to somatostatin receptors (SSTRs), which are G-protein coupled receptors expressed on various normal and tumor cells.[3] This binding inhibits the secretion of numerous hormones, including growth hormone (GH) and insulin-like growth factor-1 (IGF-1), which are known to promote tumor growth.[4] Additionally, somatostatin analogs can directly inhibit cell proliferation and induce apoptosis by activating intracellular signaling cascades, such as the inhibition of the PI3K/Akt/mTOR pathway. They also exhibit anti-angiogenic properties by interfering with the signaling of vascular endothelial growth factor (VEGF).
LHRH-Targeted Peptide-Drug Conjugates (PDCs)
LHRH-targeted PDCs are designed for the selective delivery of cytotoxic agents to cancer cells that overexpress LHRH receptors. This approach aims to increase the therapeutic index of the cytotoxic drug by concentrating it at the tumor site while minimizing systemic toxicity. The PDC consists of three components: the LHRH peptide as the targeting moiety, a potent cytotoxic payload (e.g., doxorubicin), and a linker that connects the two. Upon binding to the LHRH receptor on the cancer cell surface, the PDC is internalized, often via receptor-mediated endocytosis. Inside the cell, the linker is cleaved by intracellular conditions (e.g., low pH in lysosomes or specific enzymes), releasing the cytotoxic drug to exert its cell-killing effect.
Comparative Efficacy Data
The following tables summarize quantitative data from preclinical and clinical studies, providing a comparative overview of the efficacy of (D-Trp6)-LHRH and alternative peptide-based therapies.
LHRH Agonists: (D-Trp6)-LHRH (Triptorelin) vs. Other LHRH Agonists
| Therapy | Cancer Type | Study Design | Key Efficacy Endpoints | Results | Citation(s) |
| (D-Trp6)-LHRH (Triptorelin) | Prostate Cancer | Retrospective analysis of 125 patients | Mean testosterone levels; Percentage of patients achieving castration (<10 ng/dL) | Achieved the lowest mean testosterone levels. 93.2% of patients achieved testosterone levels <10 ng/dL. | |
| Leuprolide | Prostate Cancer | Retrospective analysis of 125 patients | Mean testosterone levels; Percentage of patients achieving castration (<10 ng/dL) | Higher mean testosterone levels compared to Triptorelin. 86.4% of patients achieved testosterone levels <10 ng/dL. | |
| Goserelin | Prostate Cancer | Retrospective analysis of 125 patients | Mean testosterone levels; Percentage of patients achieving castration (<10 ng/dL) | Highest mean testosterone levels among the three. 54.2% of patients achieved testosterone levels <10 ng/dL. | |
| (D-Trp6)-LHRH (Triptorelin) + Exemestane/Tamoxifen | Early Breast Cancer | Phase III SOFT & TEXT Trials | Disease-Free Survival (DFS) | Addition of ovarian function suppression (OFS) with triptorelin to tamoxifen or exemestane improved DFS in high-risk premenopausal women. |
Somatostatin Analogs: Octreotide and Pasireotide
| Therapy | Cancer Type | Study Design | Key Efficacy Endpoints | Results | Citation(s) |
| Octreotide LAR | Metastatic Midgut Neuroendocrine Tumors | Phase III PROMID Trial (n=85) | Time to Tumor Progression (TTP) | Median TTP of 14.3 months vs. 6.0 months for placebo (HR 0.34). | |
| Lanreotide | Gastroenteropancreatic Neuroendocrine Tumors | Phase III CLARINET Trial (n=204) | Progression-Free Survival (PFS) | Significantly prolonged PFS vs. placebo (median not reached vs. 18 months; HR 0.47). | |
| Pasireotide LAR | Acromegaly (as a model for hormone-secreting tumors) | Head-to-head Phase III trial vs. Octreotide LAR | Biochemical Control | Superior to Octreotide LAR in achieving biochemical control (31.3% vs. 19.2%). | |
| Octreotide | Pancreatic and Breast Cancer | Preclinical (xenograft models) | Tumor Growth Inhibition | Significant inhibition of tumor growth in MiaPaCa pancreatic and ZR-75-1 breast tumor models. |
LHRH-Targeted Peptide-Drug Conjugates (PDCs)
| Therapy | Cancer Type | Study Design | Key Efficacy Endpoints | Results | Citation(s) |
| LHRH-Doxorubicin Conjugate (AEZS-108) | Ovarian Cancer | Preclinical (in vitro) | Cell Viability | 94% cell death at 5 nM concentration, 100-200 fold more potent than free doxorubicin. | |
| LHRH-Prodigiosin & LHRH-Paclitaxel Conjugates | Triple-Negative Breast Cancer | Preclinical (xenograft model) | Tumor Volume Reduction | 83.4% (Prodigiosin) and 90.2% (Paclitaxel) reduction in tumor volume compared to unconjugated drugs. | |
| [D-Lys6]-LHRH-Curcumin Conjugate | Pancreatic Cancer | Preclinical (in vitro) | IC50 | IC50 of 2.5-10 µM across different pancreatic cancer cell lines. | |
| CPT-PEG-LHRH | Ovarian Carcinoma | Preclinical (xenograft model) | Antitumor Activity | Significantly enhanced antitumor activity compared to non-targeted CPT-PEG. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols cited in this guide.
In Vivo Xenograft Tumor Model for Efficacy Assessment
This protocol describes a general workflow for evaluating the antitumor activity of peptide-based therapies in a xenograft mouse model.
Protocol Details:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomly assigned to different treatment groups.
-
Treatment Administration: The peptide-based therapy or a vehicle control is administered according to a predefined schedule (e.g., daily, weekly) and route (e.g., subcutaneous, intravenous).
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight and signs of toxicity are also monitored.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).
Clinical Trial Protocol Outline: Phase III Adjuvant Breast Cancer Study (SOFT/TEXT Trials)
This section outlines the key components of the Phase III SOFT (Suppression of Ovarian Function Trial) and TEXT (Tamoxifen and Exemestane Trial), which evaluated the efficacy of (D-Trp6)-LHRH (Triptorelin) in premenopausal women with hormone receptor-positive early breast cancer.
Study Design: Randomized, multicenter, open-label, phase III trials.
Patient Population: Premenopausal women with hormone receptor-positive, resected early breast cancer.
Interventions:
-
SOFT Trial:
-
Arm 1: Tamoxifen alone for 5 years.
-
Arm 2: Tamoxifen + Ovarian Function Suppression (OFS) for 5 years.
-
Arm 3: Exemestane + OFS for 5 years.
-
-
TEXT Trial:
-
Arm 1: Tamoxifen + OFS for 5 years.
-
Arm 2: Exemestane + OFS for 5 years.
-
Ovarian Function Suppression (OFS): Achieved with monthly injections of triptorelin (3.75 mg), bilateral oophorectomy, or ovarian irradiation.
Primary Endpoint: Disease-Free Survival (DFS), defined as the time from randomization to the first occurrence of invasive local, regional, or distant recurrence, contralateral invasive breast cancer, or death from any cause.
Secondary Endpoints:
-
Overall Survival (OS)
-
Breast cancer-free interval
-
Distant recurrence-free interval
-
Safety and tolerability
-
Quality of life
Statistical Analysis: The primary analysis was based on the intention-to-treat principle, with time-to-event endpoints analyzed using the Kaplan-Meier method and log-rank test.
Conclusion
(D-Trp6)-LHRH and other peptide-based therapies have demonstrated significant promise in the treatment of various cancers. LHRH agonists like Triptorelin are well-established in the management of hormone-sensitive malignancies, with data suggesting potential superiority over other agonists in achieving profound testosterone suppression. Somatostatin analogs offer a valuable therapeutic option for neuroendocrine tumors and are being explored for other cancers. LHRH-targeted PDCs represent a novel and exciting approach for the selective delivery of potent chemotherapy, with preclinical data showing remarkable efficacy.
The choice of a specific peptide-based therapy should be guided by the cancer type, its hormonal sensitivity, the expression of target receptors, and the overall clinical context. The data and protocols presented in this guide are intended to provide a foundation for informed decision-making and to stimulate further research in this rapidly evolving field of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LHRH-Conjugated Drugs as Targeted Therapeutic Agents for the Specific Targeting and Localized Treatment of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Studies Utilizing (D-Trp6)-LHRH and its Analogs
A Note on Nomenclature: The compound of interest is presumed to be (D-Trp6)-LHRH, a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Triptorelin. This guide focuses on this widely studied analog and compares its performance and reproducibility with other LHRH agonists and antagonists, providing key experimental data and protocols for researchers, scientists, and drug development professionals.
Continuous administration of LHRH agonists like (D-Trp6)-LHRH leads to the downregulation of LHRH receptors, resulting in decreased gonadotropin secretion and a subsequent reduction in testosterone production.[1] This mechanism is central to their use in androgen deprivation therapy for prostate cancer.[2][3] LHRH analogs are also employed in assisted conception programs to prevent premature luteinization and improve ovarian response.[4][5]
Signaling Pathway of LHRH Agonists
The biological effects of (D-Trp6)-LHRH are initiated by its binding to the LHRH receptor, a G-protein coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, activating an associated G-protein. The activated G-protein then stimulates phospholipase C, which leads to the production of inositol phosphates and diacylglycerol, ultimately resulting in the release of luteinizing hormone (LH). However, chronic exposure to agonists like (D-Trp6)-LHRH causes a desensitization of this pathway and a downregulation of the LHRH receptors themselves.
Comparative Performance Data
The reproducibility of studies involving (D-Trp6)-LHRH can be assessed by comparing key performance metrics across different studies and against alternative LHRH analogs.
Table 1: Receptor Binding Affinity of LHRH Analogs
Binding affinity is a crucial parameter for determining the potency of LHRH analogs. The potent agonist [D-Trp6]LHRH has been shown to bind to at least two classes of receptor sites in both rat pituitary and human breast cancer samples: one with high affinity and one with low affinity.
| Compound | Tissue/Cell Line | Binding Affinity (Kd) | Reference |
| (D-Trp6)-LHRH | Rat Pituitary Membranes | High Affinity & Low Affinity sites | |
| (D-Trp6)-LHRH | Human Breast Cancer Membranes | High Affinity & Low Affinity sites | |
| LHRH | Rat Pituitary Membranes | Two classes of receptor sites | |
| LHRH Antagonists (e.g., SB-75) | Rat Pituitary Membranes | Single class of receptor population |
Data on specific Kd values were not available in the provided search results.
Table 2: Efficacy in Suppression of Testosterone
A primary clinical endpoint for LHRH agonists in prostate cancer treatment is the reduction of serum testosterone to castrate levels (< 50 ng/dL).
| LHRH Analog | Study Population | Duration | Efficacy (Testosterone < 50 ng/dL) | Reference |
| (D-Trp6)-LHRH (Triptorelin) | Advanced Prostate Cancer | 6 months | 96-98% of patients | |
| Leuprorelin | Advanced Prostate Cancer | 6 months | 96-98% of patients | |
| Nafarelin Acetate | IVF Patients | Crossover Study | Comparable suppression to (D-Trp6)-LHRH |
A comparative analysis of six-month formulations of LHRH analogues, including Triptorelin and Leuprorelin, found that the efficacy for reducing testosterone levels was high (96-98%) for all approved formulations, with no significant efficacy differences noted.
Table 3: Comparative Outcomes in Assisted Conception Programs
In in-vitro fertilization (IVF) programs, LHRH agonists are used to prevent a premature LH surge.
| Treatment Protocol | Patient Group (n) | Key Outcomes | Reference |
| Protocol 1: (D-Trp6)-LHRH + FSH/hMG | 57 | No premature luteinization; higher number of oocytes recovered; lower cycle cancellation rate compared to Protocol 2. | |
| Protocol 2: FSH/hMG only | 57 | Higher incidence of premature luteinization and cycle cancellation. | |
| (D-Trp6)-LHRH vs. Nafarelin Acetate | 40 (crossover) | Both achieved comparable pituitary suppression. Nafarelin required fewer ampoules of hMG over a shorter duration. |
The use of D-Trp-6-LHRH as an adjuvant in ovarian stimulation is associated with a lower incidence of cycle cancellation and an improvement in ovarian response.
Experimental Protocols and Workflows
Reproducibility is fundamentally linked to the standardization of experimental protocols. Below are methodologies derived from studies using (D-Trp6)-LHRH and its variants.
Experimental Workflow: In Vitro Cytotoxicity Assay
This workflow illustrates a typical process for evaluating the direct effect of an LHRH analog-drug conjugate on cancer cells, a common research application.
Protocol 1: LHRH Receptor Binding Assay
This protocol is used to determine the binding characteristics of LHRH analogs.
-
Membrane Preparation: Homogenize rat pituitary or human breast cancer tissue in a sucrose buffer. Centrifuge the homogenate to pellet the crude membrane fraction. Resuspend the pellet in assay buffer.
-
Incubation: In incubation tubes, combine 5-10 µg of membrane protein with a radiolabeled LHRH analog (e.g., 125I-[D-Trp6]LHRH).
-
Competition: For competitive binding assays, add increasing concentrations of unlabeled (D-Trp6)-LHRH or other test analogs to the incubation tubes.
-
Separation: After incubation (e.g., 60-90 minutes at 0-4°C), separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Analysis: Analyze the data using Scatchard analysis to determine binding affinity (Kd) and receptor number (Bmax).
Protocol 2: In Vivo Study of Spermatogenesis in Rats
This protocol assesses whether an LHRH agonist has a direct effect on the testes.
-
Animal Model: Use adult male hypophysectomized rats to eliminate pituitary influence.
-
Treatment Groups:
-
Group 1: Control (vehicle only).
-
Group 2: (D-Trp6)-LHRH ethylamide.
-
Group 3: Dihydrotestosterone (DHT) to maintain spermatogenesis.
-
Group 4: Combination of (D-Trp6)-LHRH ethylamide and DHT.
-
-
Administration: Administer treatments for a specified period (e.g., 1 month).
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect testes.
-
Histological Evaluation: Process the testes for histology. Quantify the number of seminiferous tubules showing normal spermatogenesis versus atrophied tubules.
-
Interpretation: Compare the state of the seminiferous tubules across groups. In the original study, the LHRH agonist alone had no effect on the atrophy caused by hypophysectomy and did not interfere with the supportive effect of DHT, indicating no direct action on spermatogenesis.
Protocol 3: Ovarian Stimulation in IVF Patients
This protocol describes the "long protocol" for controlled ovarian hyperstimulation using an LHRH agonist.
-
Pituitary Suppression: Administer a long-acting formulation of (D-Trp6)-LHRH (e.g., 3.2-3.75 mg microcapsules, intramuscularly) during the early follicular phase (menstruation).
-
Monitoring: Monitor for pituitary suppression via ultrasound and serum estradiol levels. This is typically achieved in 2-3 weeks.
-
Ovarian Stimulation: Once suppression is confirmed, begin ovarian stimulation with follicle-stimulating hormone (FSH) and/or human menopausal gonadotropin (hMG).
-
Follicular Monitoring: Monitor follicular growth via transvaginal ultrasound and serum estradiol levels. Adjust gonadotropin dosage as needed.
-
Triggering Ovulation: When lead follicles reach an appropriate size (e.g., >18 mm), administer human chorionic gonadotropin (hCG) to trigger final oocyte maturation.
-
Oocyte Retrieval: Perform oocyte retrieval approximately 34-36 hours after the hCG injection.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical differences between luteinizing hormone-releasing hormone agonists in prostate cancer: perspectives across the spectrum of care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Efficacy of LHRH Analog Treatments on Prostate Cancer | The Aggie Transcript [aggietranscript.ucdavis.edu]
- 4. The use of a long-acting gonadotropin-releasing hormone analog(D-Trp-6-LHRH) for improvement of ovarian stimulation in assisted conception programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ["Long protocol" for ovarian stimulation using D-Trp6 LHRH (Triptorelin Depot) and menopausal gonadotropin in the IVF-ET program] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy and Safety of LHRH Agonists in Clinical Trials: A Meta-analytic Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of commonly used Luteinizing Hormone-Releasing Hormone (LHRH) agonists based on available meta-analyses and head-to-head clinical trial data. LHRH agonists are a cornerstone in the management of hormone-sensitive conditions, most notably advanced prostate cancer. This document synthesizes efficacy and safety data for leuprolide, goserelin, and triptorelin to support informed decisions in research and clinical development.
Efficacy Comparison of LHRH Agonists
The primary therapeutic goal of LHRH agonist therapy is the suppression of testosterone to castrate levels. While multiple systematic reviews and clinical trials have established the overall efficacy of this class of drugs, some studies suggest potential differences in the potency and consistency of testosterone suppression among different agents.[1]
Testosterone Suppression
A key metric for evaluating the efficacy of LHRH agonists is the percentage of patients achieving and maintaining castrate levels of testosterone. Historically, this has been defined as serum testosterone levels of <50 ng/dL. However, there is a growing consensus that a lower threshold of <20 ng/dL may be a more appropriate target.[2]
A retrospective study comparing goserelin, triptorelin, and leuprolide found that all three agonists demonstrated comparable efficacy in achieving castration when the threshold was set at 50 ng/dL or 20 ng/dL.[3] However, at a more stringent threshold of <10 ng/dL, triptorelin was found to be the most potent, achieving this level in a significantly higher percentage of patients.[3]
| LHRH Agonist | Patients Achieving Testosterone <50 ng/dL | Patients Achieving Testosterone <20 ng/dL | Patients Achieving Testosterone <10 ng/dL | Citation |
| Goserelin | Comparable | Comparable | 54.2% | [3] |
| Triptorelin | Comparable | Comparable | 93.2% | |
| Leuprolide | Comparable | Comparable | 86.4% |
Table 1: Comparison of Testosterone Suppression Rates Among LHRH Agonists at Different Castration Thresholds.
It is important to note that head-to-head, long-term comparative studies are limited, and some evidence suggests that outcomes are broadly similar across the class. A technology assessment report by the Agency for Health Care Policy and Research (AHCPR) concluded that patients with advanced prostate cancer treated with different LHRH agonists have essentially the same survival rate.
Testosterone Escape
Another important consideration is the incidence of "testosterone escape," where serum testosterone levels rise above the castration threshold during therapy. A Canadian retrospective study reported the following rates of testosterone escape per patient during the course of treatment: goserelin at 10.5%, intramuscular leuprolide at 11.5%, and triptorelin at 6.7%.
Safety Comparison of LHRH Agonists
The safety profiles of LHRH agonists are generally similar and are primarily related to the physiological effects of testosterone suppression. Common side effects include hot flashes, fatigue, and decreased libido. However, real-world data from pharmacovigilance studies suggest there may be differences in the profiles of reported adverse events.
A pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) found that while reproductive system and breast disorders were the most commonly reported adverse events for all long-acting GnRH agonists, there were some differences in the overall adverse event profiles of leuprolide, goserelin, and triptorelin.
| Adverse Event Category | Leuprolide | Goserelin | Triptorelin | Citation |
| Total Significant Signals | 402 | 285 | 152 | |
| Most Common AE in Renal/Urinary System | Dysuria | Dysuria | Hematuria |
Table 2: Comparison of Adverse Event Signals from the FDA Adverse Event Reporting System (FAERS).
Cardiovascular Risk
Experimental Protocols
The methodologies of the key comparative studies cited in this guide are summarized below to provide context for the presented data.
Retrospective Comparative Study of Goserelin, Triptorelin, and Leuprolide
-
Objective: To investigate changes in testosterone levels and rates of chemical castration following androgen-deprivation therapy (ADT) with goserelin, triptorelin, and leuprolide.
-
Study Design: Retrospective review of medical records.
-
Patient Population: 125 patients with prostate cancer treated with LHRH agonists between January 2009 and December 2015.
-
Interventions: Goserelin 11.34 mg, triptorelin 11.25 mg, and leuprolide 11.25 mg administered for 9 months.
-
Endpoints: Changes in testosterone concentration were analyzed using a mixed model. The number of patients with serum testosterone below castration levels (<50 ng/dL, <20 ng/dL, or <10 ng/dL) was evaluated at 3, 6, and 9 months.
Pharmacovigilance Study of Long-Acting GnRH Analogs
-
Objective: To analyze and compare the adverse event profiles of five long-acting GnRH agonists.
-
Data Source: FDA Adverse Event Reporting System (FAERS) database up to September 2023.
-
Analysis: A comprehensive analysis and comparative assessment were conducted to identify significant adverse event signals for leuprolide, goserelin, triptorelin, histrelin, and buserelin.
Visualizations
The following diagrams illustrate key concepts related to LHRH agonist therapy and the meta-analysis process.
Figure 1: LHRH Agonist Signaling Pathway.
Figure 2: Meta-analysis Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical differences between luteinizing hormone-releasing hormone agonists in prostate cancer: perspectives across the spectrum of care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
LHRH Agonists vs. Antagonists: A Comparative Analysis of Pituitary Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Luteinizing Hormone-Releasing Hormone (LHRH) agonists and antagonists to their receptors in the pituitary gland. Understanding these binding characteristics is crucial for the development of therapies targeting the hypothalamic-pituitary-gonadal axis, particularly in oncology and reproductive medicine. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the associated signaling pathways.
Executive Summary
LHRH agonists and antagonists are two classes of synthetic analogs of the natural LHRH decapeptide. While both modulate the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary, their mechanisms of action and receptor binding characteristics differ significantly. LHRH agonists initially stimulate the LHRH receptor, leading to a surge in LH and FSH, followed by receptor downregulation and long-term suppression of gonadotropin release. In contrast, LHRH antagonists competitively block the receptor, inducing an immediate and rapid suppression of LH and FSH without an initial stimulatory phase. These differences in mechanism are rooted in their distinct binding affinities and interactions with the pituitary LHRH receptors.
Comparative Binding Affinity Data
The binding affinity of LHRH agonists and antagonists to pituitary receptors is a key determinant of their pharmacological activity. These affinities are typically quantified using radioligand binding assays, which measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50) or the equilibrium dissociation constant (Kd or Ki).
A study on rat pituitary membranes revealed that the potent LHRH agonist, [D-Trp6]LHRH, binds to at least two distinct classes of receptor sites: one with high affinity and another with low affinity[1]. In contrast, labeled LHRH antagonists were found to bind to only a single class of receptors and exhibited a somewhat lower affinity compared to agonists[1].
| Compound Class | Compound | Receptor Source | Radioligand | Binding Affinity (Kd/Ki/IC50) | Key Findings |
| Agonist | [D-Trp6]LHRH | Rat Pituitary Membranes | [125I]-[D-Trp6]LHRH | Binds to two sites: High and Low affinity | Demonstrates complex binding kinetics with multiple affinity states.[1] |
| Agonist | [D-Ser(TBU)6]LHRH-EA | Rat Anterior Pituitary Cells | [125I]-[D-Ser(TBU)6]LHRH-EA | Apparent Kd of 0.25 nM | Binds to a single class of high-affinity sites in cultured cells. |
| Antagonist | SB-030 | Rat Pituitary Membranes | [125I]-[D-Trp6]LHRH | High Affinity | Among the most potent antagonists in displacing the radiolabeled agonist.[1] |
| Antagonist | SB-077 | Rat Pituitary Membranes | [125I]-[D-Trp6]LHRH | High Affinity | Showed high binding affinity to pituitary membranes.[1] |
| Antagonist | SB-088 | Rat Pituitary Membranes | [125I]-[D-Trp6]LHRH | High Affinity | Demonstrated high binding affinity in competitive binding assays. |
| Antagonist | SB-090 | Rat Pituitary Membranes | [125I]-[D-Trp6]LHRH | High Affinity | Appeared to be one of the most potent antagonists in displacing the radiolabeled agonist. |
Experimental Protocols
The determination of binding affinities for LHRH agonists and antagonists to pituitary receptors is primarily achieved through radioligand binding assays. Below is a detailed methodology for a typical competitive binding assay.
Radioligand Binding Assay: Competitive Inhibition Protocol
This protocol is designed to determine the relative binding affinity (Ki) of unlabeled LHRH agonists and antagonists by measuring their ability to displace a radiolabeled ligand from the LHRH receptor.
1. Preparation of Pituitary Membranes:
- Anterior pituitary glands are collected from male rats.
- The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
- The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
- The resulting supernatant is then centrifuged at a high speed (e.g., 30,000 x g for 30 minutes at 4°C) to pellet the crude membrane fraction.
- The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
- The final pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
2. Competitive Binding Assay:
- The assay is performed in tubes or a 96-well plate format.
- Each reaction tube contains:
- A fixed amount of pituitary membrane preparation (e.g., 50-100 µg of protein).
- A fixed concentration of a radiolabeled LHRH analog (e.g., [125I]-[D-Trp6]LHRH) at a concentration close to its Kd.
- Varying concentrations of the unlabeled competitor (agonist or antagonist) to generate a dose-response curve.
- Assay buffer to reach the final incubation volume.
- Total Binding: Tubes containing only the membrane preparation and the radioligand.
- Non-specific Binding: Tubes containing the membrane preparation, radioligand, and a high concentration of an unlabeled LHRH analog to saturate the receptors.
- The reaction is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
3. Separation of Bound and Free Radioligand:
- The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
- The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
- The radioactivity trapped on the filters is measured using a gamma counter.
- Specific Binding is calculated by subtracting the non-specific binding from the total binding.
- The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
- The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Methodologies and Pathways
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay to determine binding affinity.
Signaling Pathways of LHRH Agonists and Antagonists
LHRH agonists and antagonists elicit opposing initial responses upon binding to the LHRH receptor, a G-protein coupled receptor (GPCR), on pituitary gonadotrophs.
Agonist Signaling: LHRH agonists bind to the receptor, causing a conformational change that activates the Gq/11 G-protein. This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade results in the synthesis and release of LH and FSH. However, prolonged stimulation by agonists leads to receptor desensitization and downregulation, ultimately suppressing gonadotropin secretion.
Antagonist Action: LHRH antagonists competitively bind to the LHRH receptor, preventing the binding of endogenous LHRH. This blockade prevents the activation of the Gq/11 signaling pathway, leading to an immediate and sustained inhibition of LH and FSH synthesis and release.
Caption: Contrasting signaling pathways of LHRH agonists and antagonists.
Conclusion
The binding affinity of LHRH agonists and antagonists to pituitary receptors dictates their distinct pharmacological profiles. Agonists typically exhibit high affinity and bind to multiple receptor states, leading to an initial stimulation followed by downregulation. Antagonists, while also potent, act as competitive blockers, resulting in immediate and sustained suppression of gonadotropin secretion. The choice between an agonist and an antagonist in a therapeutic context depends on the desired onset and mechanism of action. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the study and development of LHRH-based therapeutics.
References
Safety Operating Guide
Navigating the Safe Disposal of (D-Tyr5,D-Trp6)-LHRH: A Guide for Laboratory Professionals
The primary directive for the disposal of any biologically active research compound is to prevent its release into the environment.[1][2] All disposal procedures must comply with local, state, and federal regulations.[1][2] Therefore, consulting your institution's Environmental Health and Safety (EHS) office is the most crucial first step to ensure adherence to specific protocols and facility waste streams.[1]
General Principles for Laboratory Waste Management
Effective waste disposal begins with proper categorization and handling at the point of generation. Research laboratories produce a variety of waste types, and it is essential to segregate them correctly to ensure safe handling and disposal. Key principles include using appropriate and clearly labeled containers, designating specific storage areas, and maintaining detailed records of waste generation and disposal. Under no circumstances should hazardous chemical waste be discharged into the sewer system or disposed of by evaporation.
Disposal Procedures for (D-Tyr5,D-Trp6)-LHRH Waste Streams
The appropriate disposal method for this compound will depend on the form of the waste. The following table summarizes the recommended practices for different waste categories.
| Waste Category | General Disposal Guidance | Recommended Practice for this compound |
| Bulk Quantities (Unused/Expired) | Dispose of contents and containers at an approved waste disposal plant. | Segregate from other chemical waste in a clearly labeled, sealed, and compatible container. Arrange for pickup by a certified hazardous waste disposal service. |
| Aqueous Solutions | Avoid discharge into drains, water courses, or onto the ground. | Collect all solutions containing the peptide in a designated, sealed waste container. Label the container with the full chemical name, concentration, and hazard information. |
| Contaminated Labware (Vials, Petri Dishes) | Triple rinse empty containers that held acutely hazardous waste before disposing of them as regular trash. The rinsate must be collected as hazardous waste. | Triple rinse the container with a suitable solvent. Collect the rinsate as hazardous chemical waste. Deface the label on the empty container before disposing of it as non-hazardous lab glass. |
| Contaminated Sharps (Needles, Pipette Tips) | Dispose of chemically contaminated sharps in labeled, puncture-resistant containers. | Place all contaminated sharps directly into a designated, puncture-proof sharps container for chemical waste. Do not overfill. |
| Spill Cleanup Material | Absorb spills with an inert material (e.g., sand, universal binders) and place in a suitable container for disposal. | Treat all materials used to clean up a spill of this compound as hazardous waste and dispose of them accordingly in a sealed container. |
Experimental Protocols: Inactivation of Peptide Hormones
While specific inactivation protocols for this compound are not publicly documented, chemical or enzymatic inactivation can be effective for peptide-based waste. For other peptide toxins, methods such as treatment with a 10% bleach solution, 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl) are common. Enzymatic detergents can also be used for cleaning contaminated labware. It is critical to note that any chemical treatment process will generate secondary waste that must also be disposed of as hazardous material. Always verify the compatibility of inactivation reagents with your compound and institutional protocols before proceeding.
Visualizing Procedural and Biological Pathways
To ensure clarity in operational and biological contexts, the following diagrams illustrate the general chemical waste disposal workflow and the signaling pathway of LHRH analogs.
Caption: A logical workflow for the safe segregation and disposal of laboratory chemical waste.
LHRH agonists like this compound primarily act on the pituitary gland. Continuous administration leads to the downregulation of LHRH receptors, desensitizing the gonadotroph cells and ultimately suppressing the production of sex steroids.
Caption: Mechanism of action for continuous LHRH agonist administration on the pituitary-gonadal axis.
References
Personal protective equipment for handling (D-Tyr5,D-Trp6)-LHRH
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination. The following table summarizes the required PPE for handling (D-Tyr5,D-Trp6)-LHRH.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should meet ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during reconstitution of the lyophilized powder. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of dust particles. The type of respirator should be selected based on a risk assessment. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: Handling and Disposal
Proper handling and disposal are critical for safety and to maintain the integrity of the peptide.
Receiving and Storage:
-
Short-term storage: Lyophilized peptides are stable at room temperature for several days to weeks but should be stored at 4°C or colder for up to three months.
-
Long-term storage: For periods longer than three months, store lyophilized peptides at -20°C or colder.
-
Storage of solutions: Peptide solutions are generally stable for 1-2 weeks at 4°C and 3-4 months at -20°C.
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.
Handling and Reconstitution:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the lyophilized powder.
-
Weighing: Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.
-
Reconstitution:
-
Refer to the manufacturer's Certificate of Analysis (COA) for the appropriate solvent.
-
Use sterile bacteriostatic water or a suitable sterile solvent to dissolve the peptide.
-
Add the solvent to the vial and swirl gently to dissolve. Avoid shaking.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to divide the reconstituted peptide solution into single-use aliquots for storage.
Disposal Plan:
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Waste Solutions: Dilute aqueous solutions containing the peptide should be collected as chemical waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Rinse skin thoroughly with large amounts of water. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention. |
| Spill | Contain spills promptly using absorbent materials. Wear appropriate PPE. Clean the spill area thoroughly and dispose of contaminated materials as hazardous waste. |
Visualized Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
